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Indolizin-7-ylmethanamine

Cat. No.: B15330825
M. Wt: 146.19 g/mol
InChI Key: FFKGLWUUHCDQEW-UHFFFAOYSA-N
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Description

Indolizin-7-ylmethanamine is a chemical compound featuring an amine-functionalized indolizine scaffold, with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . The indolizine core (pyrrolo[1,2-a]pyridine) is an isomer of indole, characterized by a fused bicyclic structure containing a nitrogen atom at the ring fusion position . This structure serves as a fundamental building block in organic and medicinal chemistry. The primary value of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex molecules. The reactive methylamine group at the 7-position allows for further functionalization, making it a key precursor in drug discovery efforts . The indolizine scaffold is recognized as a structure of high interest in medicinal chemistry, with derivatives demonstrating a wide array of biological and pharmacological activities. Research into functionalized indolizines has shown promise in the development of compounds with anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and anti-neurodegenerative properties . Furthermore, indolizine derivatives are also explored for applications beyond pharmaceuticals, including in materials science, bioimaging, and as components in optoelectronic materials due to their unique electronic properties . This product is intended for research purposes as a chemical building block. Researchers are advised to handle this compound with care, and it should be stored under cold-chain conditions at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B15330825 Indolizin-7-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

indolizin-7-ylmethanamine

InChI

InChI=1S/C9H10N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7,10H2

InChI Key

FFKGLWUUHCDQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)CN

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Novel Indolizin-7-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel Indolizin-7-ylmethanamine derivatives. This class of compounds holds promise in the development of new therapeutic agents, and this document details the necessary experimental protocols, data interpretation, and visualization of relevant pathways to facilitate further research and drug discovery efforts.

Introduction to Indolizine Scaffolds

Indolizine, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methanamine substituent at the 7-position of the indolizine core offers a key functional group for further derivatization and interaction with biological targets. This guide focuses on the synthesis and characterization of this specific class of indolizine derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, primarily involving the construction of the indolizine core followed by functionalization at the 7-position. A common and effective strategy involves the initial synthesis of a 7-cyanoindolizine intermediate, which is then reduced to the corresponding aminomethyl derivative. Subsequent N-substitution can be achieved via reductive amination.

General Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is based on established methodologies for the synthesis of indolizine and subsequent functional group transformations.

G cluster_synthesis Synthetic Pathway start Substituted Pyridine intermediate1 Pyridinium Salt start->intermediate1 Alkylation reagent1 Bromoacetonitrile reagent1->intermediate1 intermediate2 7-Cyanoindolizine Derivative intermediate1->intermediate2 [3+2] Cycloaddition reagent2 Electron-deficient alkyne (e.g., DMAD) reagent2->intermediate2 intermediate3 This compound intermediate2->intermediate3 Reduction reagent3 Reducing Agent (e.g., LiAlH4 or H2/Pd-C) reagent3->intermediate3 product N-Substituted this compound Derivative intermediate3->product Reductive Amination reagent4 Aldehyde/Ketone (R1R2C=O) + Reducing Agent (e.g., NaBH(OAc)3) reagent4->product

Figure 1: General synthetic pathway for N-substituted this compound derivatives.
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Cyanoindolizine Derivatives

This protocol is based on the 1,3-dipolar cycloaddition reaction, a versatile method for constructing the indolizine ring system.

  • Step 1: Quaternization of Pyridine. To a solution of the appropriately substituted pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add bromoacetonitrile (1.2 eq). Stir the mixture at room temperature for 24 hours. The resulting pyridinium salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Step 2: 1,3-Dipolar Cycloaddition. Suspend the pyridinium salt (1.0 eq) and an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in a suitable solvent like anhydrous DMF (15 mL/mmol). Add a base, for instance, triethylamine (1.5 eq), dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 48 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-cyanoindolizine derivative.

Protocol 2: Reduction of 7-Cyanoindolizine to this compound

The reduction of the nitrile group is a critical step to obtain the primary amine.[1]

  • Step 1: Reduction. In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/mmol). Cool the suspension to 0 °C and add a solution of the 7-cyanoindolizine derivative (1.0 eq) in anhydrous THF dropwise.

  • Step 2: Quenching and Work-up. After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Step 3: Isolation. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound, which may be used in the next step without further purification or can be purified by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking).

Protocol 3: N-Substitution via Reductive Amination

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines.[2][3][4][5][6]

  • Step 1: Imine Formation. To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol), add the desired aldehyde or ketone (1.1 eq). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reduction. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Step 3: Work-up and Purification. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the target N-substituted this compound derivative.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following tables summarize hypothetical characterization data for a series of synthesized this compound derivatives.

Table 1: Synthesis Yields and Physical Properties

Compound IDR1R2Yield (%)Melting Point (°C)
IZM-01 HH75112-114
IZM-02 HPhenyl68135-137
IZM-03 H4-Chlorophenyl71142-144
IZM-04 H4-Methoxyphenyl65130-132
IZM-05 MethylMethyl6298-100

Table 2: Spectroscopic Data (¹H NMR and MS)

Compound ID¹H NMR (δ, ppm, CDCl₃)MS (ESI+) m/z
IZM-01 7.85 (d, 1H), 7.50 (d, 1H), 7.20 (s, 1H), 6.80 (dd, 1H), 6.60 (t, 1H), 6.45 (d, 1H), 4.05 (s, 2H), 1.80 (br s, 2H)[M+H]⁺ = 147.1
IZM-02 7.90 (d, 1H), 7.55 (d, 1H), 7.40-7.25 (m, 5H), 7.22 (s, 1H), 6.85 (dd, 1H), 6.65 (t, 1H), 6.50 (d, 1H), 4.30 (s, 2H), 2.10 (br s, 1H)[M+H]⁺ = 223.1
IZM-03 7.88 (d, 1H), 7.52 (d, 1H), 7.35 (d, 2H), 7.28 (d, 2H), 7.20 (s, 1H), 6.83 (dd, 1H), 6.62 (t, 1H), 6.48 (d, 1H), 4.28 (s, 2H), 2.15 (br s, 1H)[M+H]⁺ = 257.1
IZM-04 7.87 (d, 1H), 7.51 (d, 1H), 7.25 (d, 2H), 7.20 (s, 1H), 6.90 (d, 2H), 6.82 (dd, 1H), 6.61 (t, 1H), 6.47 (d, 1H), 4.25 (s, 2H), 3.80 (s, 3H), 2.05 (br s, 1H)[M+H]⁺ = 253.1
IZM-05 7.82 (d, 1H), 7.48 (d, 1H), 7.18 (s, 1H), 6.78 (dd, 1H), 6.58 (t, 1H), 6.43 (d, 1H), 3.80 (s, 2H), 1.10 (s, 6H)[M+H]⁺ = 175.1

Note: The presented NMR data are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not yet widely available, the broader class of indolizine derivatives has shown significant potential as anticancer agents.[7][8][9] Structure-activity relationship (SAR) studies have indicated that substitutions on the indolizine core, including at the 7-position, can significantly influence their biological activity.[7] For instance, indolizine derivatives have been reported to act as inhibitors of key signaling molecules such as EGFR and tubulin.[7][10]

Hypothetical Signaling Pathway Involvement

Based on the known activities of other indolizine derivatives, it is plausible that this compound derivatives could modulate critical cancer-related signaling pathways, such as the EGFR and downstream MAPK/ERK and PI3K/Akt pathways.

G cluster_pathway Potential Signaling Pathway Modulation ligand Growth Factor egfr EGFR ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k compound This compound Derivative compound->egfr Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Figure 2: Hypothetical modulation of the EGFR signaling pathway by this compound derivatives.

This diagram illustrates a potential mechanism where the novel derivatives could inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibition of EGFR would disrupt downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis and characterization of novel this compound derivatives. The provided protocols and data serve as a foundation for researchers to explore this promising class of compounds. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays to elucidate their mechanism of action and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on various signaling pathways will be crucial in understanding their therapeutic potential.

References

The Potent Biological Activities of 7-Substituted Indolizine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 7-substituted indolizine analogues reveals a promising scaffold for the development of novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.

Indolizine, a fused bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Among these, analogues bearing substituents at the 7-position of the pyridine ring have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide delves into the core aspects of 7-substituted indolizine analogues, offering a valuable resource for their further development and application in therapeutic contexts.

Synthetic Strategies: The Gateway to Novel Analogues

The primary route for synthesizing 7-substituted indolizine analogues is the 1,3-dipolar cycloaddition reaction.[3][4] This versatile method typically involves the reaction of a appropriately substituted pyridinium ylide with an electron-deficient alkyne or alkene. The reaction proceeds with high regioselectivity, yielding the desired indolizine core.

A general synthetic approach involves two key steps:

  • Formation of the Pyridinium Salt: A 4-substituted pyridine is reacted with an α-halo ketone (e.g., phenacyl bromide) to form the corresponding N-phenacylpyridinium bromide.[3]

  • 1,3-Dipolar Cycloaddition: The pyridinium salt is treated with a base (e.g., 1,2-epoxypropane) in the presence of a dipolarophile (e.g., methyl propiolate, 3-butyn-2-one) to generate the pyridinium ylide in situ, which then undergoes a cycloaddition reaction to form the 7-substituted indolizine.[3][4]

Another notable synthetic route is the Sonogashira cross-coupling reaction followed by a molybdenum-mediated ring-closing reaction, which has been successfully employed to synthesize indolizine-derived pentathiepines with substitutions at the C-9 position (equivalent to the 7-position in the parent indolizine ring system).[5]

Quantitative Biological Activity Data

The biological activities of 7-substituted indolizine analogues have been quantified using various in vitro assays. The following tables summarize the reported anticancer, antimicrobial, and anti-inflammatory data for representative compounds.

Anticancer Activity of 7-Substituted Indolizine Analogues
CompoundSubstitution at C-7Cancer Cell LineIC50 (µM)Reference
Indolizine B Pyridinium-4-ylVariousNot specified[1]
Type C Derivative AcetylSiHa (cervical)Not specified[1]
Indolizine D Methoxy22Rv1 (prostate)Not specified[1]
Derivative F Substituted BenzoylBxPC3 (pancreatic)Strong inhibition[1]
6o Difluoro-substituted isoindoleHePG2 (liver)6.02[6]
HCT-116 (colon)5.84[6]
MCF-7 (breast)8.89[6]
6m Fluoro-substituted isoindole with methylHePG2 (liver)11.97[6]
HCT-116 (colon)28.37[6]
MCF-7 (breast)19.87[6]
cis-4b Phenyl (with fluorine on phenyl)MDA-MB-231 (breast)79.51 ± 21.84[7]
cis-4a PhenylMDA-MB-231 (breast)67.86 ± 6.61[7]
cis- and trans-4d Phenyl (with bromine on phenyl)MDA-MB-231 (breast)Increased activity[7]
OAT-449 2-aminoimidazoline derivativeVarious (8 lines)0.006 - 0.030[8]
Antimicrobial Activity of 7-Substituted Indolizine Analogues
Compound ClassSubstitution at C-7MicroorganismMIC (µg/mL)Reference
7-methoxy-indolizine analogues (5i, 5j) MethoxyMycobacterium tuberculosis (MDR strains)16[9]
Anti-inflammatory Activity of 7-Substituted Indolizine Analogues
CompoundSubstitution at C-7TargetEffectReference
4d TrifluoromethylCOX-2Significant reduction[1]
4e, 4f, 4a TrifluoromethylTNF-αSignificant reduction[1]
4f, 4g, 4d TrifluoromethylIL-6Reduction[1]
4a, 4d, 4f TrifluoromethylNitric Oxide (NO)Reduction[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of 7-substituted indolizine analogues.

Synthesis of 7-Substituted Indolizines via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on reported syntheses.[3][4]

Materials:

  • 4-Substituted pyridine

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Dipolarophile (e.g., ethyl propiolate, 3-butyn-2-one)

  • Base (e.g., 1,2-epoxypropane, triethylamine)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of Pyridinium Salt:

    • Dissolve the 4-substituted pyridine (1 equivalent) in the anhydrous solvent.

    • Add the α-halo ketone (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the pyridinium salt precipitates.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • Suspend the pyridinium salt (1 equivalent) and the dipolarophile (1.1-1.5 equivalents) in a suitable solvent (e.g., 1,2-epoxypropane or a solvent containing a base like triethylamine).

    • Heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

    • Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • 7-Substituted indolizine analogues (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.1 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-tubercular Activity: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11][12][13]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • 7-Substituted indolizine analogues (test compounds)

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Resazurin solution (0.01% w/v in sterile distilled water)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in fresh broth.

  • Plate Setup:

    • Prepare serial twofold dilutions of the test compounds and standard drugs directly in the 96-well plates using 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include growth control wells (inoculum without any drug) and sterility control wells (broth only).

  • Incubation:

    • Seal the plates in plastic bags and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for another 24 hours at 37°C.

    • A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • 96-well plate

  • Fluorometric microplate reader

  • 7-Substituted indolizine analogues (test compounds)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the COX assay buffer.

    • Add the test compounds at various concentrations or the positive control.

    • Add the human recombinant COX-2 enzyme and the COX cofactor.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Add the fluorometric probe.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • The rate of the reaction is proportional to the increase in fluorescence over time.

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value for the inhibition of COX-2 activity.

Mechanistic Insights: Signaling Pathways and Workflows

Understanding the mechanism of action is paramount in drug development. 7-Substituted indolizine analogues have been shown to exert their biological effects through various pathways, most notably through the inhibition of tubulin polymerization and EGFR kinase.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel 7-substituted indolizine analogues.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 7-Substituted Indolizines (e.g., 1,3-Dipolar Cycloaddition) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (REMA, etc.) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition, etc.) characterization->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

A general experimental workflow for the development of 7-substituted indolizine analogues.
Signaling Pathway: Tubulin Polymerization Inhibition

Several indolizine analogues exert their potent anticancer effects by inhibiting tubulin polymerization.[1][8] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death.

tubulin_inhibition_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome drug 7-Substituted Indolizine Analogue microtubules Microtubule Polymerization drug->microtubules Inhibition tubulin αβ-Tubulin Dimers tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitotic_arrest Mitotic Arrest (G2/M Phase) spindle->mitotic_arrest mitotic_catastrophe Mitotic Catastrophe mitotic_arrest->mitotic_catastrophe apoptosis Apoptosis / Cell Death mitotic_catastrophe->apoptosis

Inhibition of tubulin polymerization by 7-substituted indolizine analogues.
Signaling Pathway: EGFR Kinase Inhibition

Certain 7-substituted indolizines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways that promote cell proliferation, survival, and migration.

egfr_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR egf->egfr Binds dimerization Receptor Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt transcription Gene Transcription ras_raf->transcription pi3k_akt->transcription proliferation Cell Proliferation, Survival, Migration transcription->proliferation drug 7-Substituted Indolizine Analogue drug->dimerization Inhibition

Mechanism of EGFR kinase inhibition by 7-substituted indolizine analogues.

Conclusion

The 7-substituted indolizine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in the fields of oncology, infectious diseases, and inflammation. This technical guide provides a solid foundation for researchers to build upon, offering detailed protocols, consolidated data, and mechanistic insights to accelerate the translation of these promising compounds from the laboratory to the clinic. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency, selectivity, and pharmacokinetic properties.

References

Indolizin-7-ylmethanamine as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine nucleus, a bicyclic aromatic system composed of a fused pyridine and pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole, a ubiquitous motif in biologically active compounds, combined with its unique electronic properties, has made it a fertile ground for the discovery of novel therapeutic agents. Among the various substituted indolizine cores, indolizin-7-ylmethanamine and its derivatives have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The indolizine scaffold is a key structural component in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][3] The introduction of a methanamine group at the 7-position of the indolizine ring system can significantly influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting from a functionalized pyridine precursor. A classical and effective approach involves the introduction of a cyano group at the 7-position of the indolizine core, followed by its reduction to the corresponding aminomethyl group.

A foundational method for the synthesis of a 7-aminomethylindolizine derivative was reported by Jones and Stanyer.[4] Although this protocol dates back to 1969, the fundamental chemical transformations remain relevant. The general synthetic workflow can be conceptualized as follows:

Synthesis_Workflow Start Substituted Pyridine Indolizine_Formation Indolizine Ring Formation Start->Indolizine_Formation Functionalization Introduction of Precursor at C7 (e.g., Nitrile) Indolizine_Formation->Functionalization Reduction Reduction to Aminomethyl Group Functionalization->Reduction Final_Product This compound Derivative Reduction->Final_Product Reductive_Amination Aldehyde 7-Formylindolizine Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Final_Product N-Substituted this compound Reduction->Final_Product Potential_Signaling_Pathways Indolizine This compound Scaffold Tubulin Tubulin Polymerization Indolizine->Tubulin Inhibition EGFR EGFR Signaling Indolizine->EGFR Disruption Apoptosis Apoptosis Induction Indolizine->Apoptosis Induction Cell_Cycle Cell Cycle Arrest Tubulin->Cell_Cycle EGFR->Cell_Cycle Cancer_Cell Inhibition of Cancer Cell Growth Apoptosis->Cancer_Cell Cell_Cycle->Cancer_Cell

References

Spectroscopic Analysis of Indolizin-7-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indolizin-7-ylmethanamine is a heterocyclic compound belonging to the indolizine class of molecules. The indolizine scaffold, an isomer of indole, is a crucial pharmacophore found in a variety of biologically active compounds and natural products. A thorough understanding of the spectroscopic characteristics of indolizine derivatives is paramount for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of direct spectroscopic data for this compound, this guide utilizes data from closely related 7-substituted indolizine derivatives as a representative model.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for a representative 7-substituted indolizine, serving as a proxy for this compound. This data is compiled from various sources and represents typical values for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for a Representative 7-Substituted Indolizine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.20 - 7.40d~ 4.0
H-26.50 - 6.70t~ 3.0
H-37.00 - 7.20d~ 3.0
H-57.50 - 7.70d~ 7.0
H-66.60 - 6.80dd~ 7.0, 1.5
H-87.80 - 8.00s-
-CH₂NH₂3.80 - 4.00s-
-NH₂1.50 - 2.50br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for a Representative 7-Substituted Indolizine

CarbonChemical Shift (δ, ppm)
C-1115.0 - 120.0
C-2110.0 - 115.0
C-3100.0 - 105.0
C-5120.0 - 125.0
C-6110.0 - 115.0
C-7135.0 - 140.0
C-8115.0 - 120.0
C-8a130.0 - 135.0
-CH₂NH₂45.0 - 50.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=C Stretch (aromatic)1600 - 1650Medium
C-N Stretch (aromatic)1300 - 1350Strong
C-N Stretch (aliphatic)1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
[M]+•Molecular Ion
[M-1]+Loss of a hydrogen radical
[M-15]+Loss of a methyl radical (if present)
[M-28]+Loss of ethylene from the pyridine ring
[M-CH₂NH₂]+Loss of the methanamine radical

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition (EI-MS):

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, plotting ion intensity versus m/z.

Data Acquisition (ESI-MS):

  • The sample solution is introduced into the ESI source, where it is nebulized and desolvated to form gas-phase ions.

  • The ions are then analyzed by the mass spectrometer.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_structure Final Structure MS Mass Spectrometry Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry NMR->Connectivity Final_Structure Elucidated Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

In Silico Prediction of Indolizin-7-ylmethanamine Bioactivity and Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity and toxicity of the novel compound, Indolizin-7-ylmethanamine. As a derivative of the indolizine scaffold, which is known for a wide range of pharmacological activities, this compound holds potential as a therapeutic agent. This document outlines a systematic in silico workflow, from molecular modeling and target identification to the prediction of pharmacokinetic properties and various toxicity endpoints. Detailed protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling are presented. The guide aims to equip researchers with the necessary knowledge to computationally assess the therapeutic potential and safety profile of this compound and other novel indolizine derivatives, thereby accelerating the early stages of drug discovery and development.

Introduction to this compound and In Silico Drug Discovery

The indolizine nucleus, a nitrogen-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This compound, as a specific derivative, warrants investigation for its potential therapeutic applications.

In silico drug discovery utilizes computational methods to analyze, model, and predict the properties of chemical compounds, offering a rapid and cost-effective approach to prioritize candidates for further experimental validation.[1][2] This guide details a comprehensive in silico workflow to predict the bioactivity and toxicity of this compound.

In Silico Prediction Workflow

A systematic in silico evaluation of a novel compound like this compound involves a multi-step process. This workflow is designed to provide a holistic view of the compound's potential as a drug candidate.

In_Silico_Prediction_Workflow cluster_0 Input cluster_1 Bioactivity Prediction cluster_2 Physicochemical & Pharmacokinetic Prediction cluster_3 Toxicity Prediction cluster_4 Output Start This compound Structure (SMILES/SDF) Target_ID Target Identification & Prediction Start->Target_ID Input Structure ADMET ADMET Prediction Start->ADMET Input Structure Tox_Endpoints Toxicity Endpoint Prediction Start->Tox_Endpoints Input Structure Docking Molecular Docking Target_ID->Docking Predicted Targets MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding Pose Report Comprehensive Bioactivity & Toxicity Profile MD_Sim->Report Drug_Likeness Drug-Likeness Evaluation ADMET->Drug_Likeness Pharmacokinetic Properties Drug_Likeness->Report Tox_Endpoints->Report

A generalized workflow for the in silico prediction of bioactivity and toxicity.

Bioactivity Prediction

Target Identification and Prediction

The initial step in assessing the bioactivity of a novel compound is to identify its potential biological targets. Several online tools and databases can be utilized for this purpose.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission : Navigate to the SwissTargetPrediction web server and paste the SMILES string into the query box.

  • Prediction : Initiate the prediction. The server compares the 2D and 3D similarity of the query molecule to a library of known bioactive ligands.

  • Analysis : The output provides a list of potential protein targets, ranked by probability. This list can guide the selection of targets for further molecular docking studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[3][4][5] AutoDock is a widely used software for this purpose.[3]

Experimental Protocol: Molecular Docking using AutoDock Vina [6]

  • Preparation of the Receptor :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges. This can be done using AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound) :

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a common format like SDF or MOL2.

    • Use ADT to assign rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation :

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be obtained from the PDB or predicted using tools like CASTp.

  • Docking Simulation :

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results :

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues.

Parameter Description Typical Value/Setting
Software Docking programAutoDock Vina
Receptor File Format Input format for the proteinPDBQT
Ligand File Format Input format for the small moleculePDBQT
Grid Box Size Dimensions of the search space (Å)20 x 20 x 20
Exhaustiveness Computational effort for the search8 (default)
Output Binding affinity and docked poseskcal/mol and PDBQT

ADMET and Physicochemical Property Prediction

ADMET properties are crucial for determining the drug-likeness of a compound.[7] In silico tools can predict these properties with reasonable accuracy.

Experimental Protocol: ADMET Prediction using SwissADME

  • Input : Provide the SMILES string of this compound to the SwissADME web server.

  • Prediction : The server calculates a wide range of physicochemical descriptors, pharmacokinetic properties, drug-likeness parameters, and medicinal chemistry friendliness.

  • Analysis : Evaluate the predicted properties against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

Property Predicted Value (Hypothetical) Acceptable Range for Oral Drugs
Molecular Weight ( g/mol ) 148.2< 500
LogP (Octanol/Water Partition) 1.5< 5
Hydrogen Bond Donors 1< 5
Hydrogen Bond Acceptors 2< 10
Topological Polar Surface Area (Ų) 38.3< 140
GI Absorption HighHigh
BBB Permeant Yes/NoDependent on target
CYP Inhibitor (e.g., CYP2D6) Yes/NoNo is preferred
Lipinski's Rule of Five Violations 00

Toxicity Prediction

Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures.[1][2][8] Various in silico models can predict different toxicity endpoints.

Toxicity_Prediction_Endpoints Toxicity In Silico Toxicity Prediction Hepatotoxicity Hepatotoxicity Toxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Toxicity->Cardiotoxicity Neurotoxicity Neurotoxicity Toxicity->Neurotoxicity ReproductiveTox Reproductive Toxicity Toxicity->ReproductiveTox Carcinogenicity Carcinogenicity Toxicity->Carcinogenicity Mutagenicity Mutagenicity Toxicity->Mutagenicity SkinSensitization Skin Sensitization Toxicity->SkinSensitization RespiratoryTox Respiratory Toxicity Toxicity->RespiratoryTox Ecotoxicity Ecotoxicity Toxicity->Ecotoxicity

Key endpoints for in silico toxicity prediction.

Experimental Protocol: Toxicity Prediction using ProTox-II and other servers

  • Input : Submit the SMILES string of this compound to a toxicity prediction server like ProTox-II.

  • Prediction : The server predicts various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, based on a large database of toxic compounds and machine learning models.

  • Analysis : The output provides predictions for different toxicity classes and may also highlight potential toxic fragments within the molecule.

Toxicity Endpoint Predicted Outcome (Hypothetical) Confidence Score
Hepatotoxicity Inactive0.85
Carcinogenicity Inactive0.79
Mutagenicity Inactive0.92
Cytotoxicity Active0.65
LD50 (rat, oral, mg/kg) 1500-

Potential Signaling Pathway Modulation

Based on the predicted targets, it is possible to hypothesize the signaling pathways that this compound might modulate. For instance, if a predicted target is a kinase involved in a cancer-related pathway, this could suggest a potential anti-cancer activity.

Hypothetical_Signaling_Pathway Indolizin This compound TargetKinase Target Kinase (e.g., EGFR, VEGFR) Indolizin->TargetKinase Inhibition Downstream1 Downstream Effector 1 (e.g., Ras) TargetKinase->Downstream1 Downstream2 Downstream Effector 2 (e.g., Raf) Downstream1->Downstream2 Downstream3 Downstream Effector 3 (e.g., MEK) Downstream2->Downstream3 Downstream4 Downstream Effector 4 (e.g., ERK) Downstream3->Downstream4 Proliferation Cell Proliferation Downstream4->Proliferation Inhibition Apoptosis Apoptosis Downstream4->Apoptosis Activation

Hypothetical signaling pathway modulated by this compound.

Conclusion

The in silico prediction of bioactivity and toxicity provides a powerful and efficient framework for the initial assessment of novel drug candidates like this compound. By following the detailed protocols and workflows outlined in this guide, researchers can generate a comprehensive profile of the compound's potential therapeutic efficacy and safety. These computational predictions are invaluable for making informed decisions about which compounds should be prioritized for synthesis and further in vitro and in vivo testing, ultimately streamlining the drug discovery pipeline. It is important to note that while in silico methods are highly informative, experimental validation remains the gold standard for confirming the predicted activities and toxicities.

References

The 7-Methanamine Substituent: A Deep Dive into its Influence on Indolizine Core Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. The strategic functionalization of the indolizine core is paramount for modulating its reactivity and tuning its physicochemical characteristics. This technical guide provides a comprehensive investigation into the role of a 7-methanamine substituent on the reactivity of the indolizine nucleus. Due to the scarcity of direct experimental data for the 7-methanamine group, this paper extrapolates from the known effects of amino and alkylamino substituents at the 7-position, supported by theoretical principles of physical organic chemistry. We will explore the electronic and steric implications of this substituent, predict its impact on the indolizine core's susceptibility to electrophilic and cycloaddition reactions, and present detailed, plausible experimental protocols for the synthesis of 7-aminoindolizine derivatives. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz to ensure clarity.

Introduction: The Indolizine Core

Indolizine is a nitrogen-containing bicyclic aromatic heterocycle, consisting of a fused pyridine and pyrrole ring system. It is an isomer of the more common indole, but with the nitrogen atom at the bridgehead position. This arrangement results in a 10 π-electron aromatic system with a unique distribution of electron density. The five-membered ring is electron-rich and thus more susceptible to electrophilic attack, while the six-membered ring is comparatively electron-deficient.[1] Molecular orbital calculations and experimental evidence have shown that electrophilic substitution on the unsubstituted indolizine core preferentially occurs at the C3 position, followed by the C1 position.[1]

The reactivity of the indolizine core can be significantly altered by the introduction of substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring system, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution. The position of the substituent is crucial in determining its precise effect on the regioselectivity of reactions.

The 7-Methanamine Group: Electronic and Steric Effects

The 7-methanamine group (-CH₂NH₂) is an interesting substituent as it combines the features of both an alkyl group and an amino group. Its effect on the indolizine core can be dissected into inductive and resonance effects.

  • Inductive Effect (-I): The primary amino group is electron-withdrawing through induction due to the higher electronegativity of nitrogen compared to carbon. The intervening methylene group, however, is weakly electron-donating.

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic system, donating electron density to the ring.

The overall electronic effect of the 7-methanamine group is expected to be electron-donating due to the powerful +R effect of the amino group, which typically outweighs its -I effect. This donation of electron density will be most pronounced at the ortho and para positions relative to the substituent. In the context of the indolizine ring, this would primarily increase the electron density at C6 and C8.

Steric Effects: The 7-methanamine group is of moderate steric bulk. This is unlikely to significantly hinder the approach of reactants to the distant C1 and C3 positions on the five-membered ring. However, it may have a more pronounced steric influence on reactions occurring at the adjacent C6 and C8 positions of the six-membered ring.

Quantitative Analysis of Substituent Effects: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Substituentσ_metaσ_paraElectronic Effect
-H0.000.00Neutral
-CH₃-0.07-0.17Weakly Donating
-NH₂-0.16-0.66Strongly Donating
-CH₂NH₂ (Estimated) ~ -0.1 ~ -0.3 Moderately Donating
-NO₂0.710.78Strongly Withdrawing

Table 1: Hammett Constants for Selected Substituents and an Estimated Value for the 7-Methanamine Group.

The estimated values for the 7-methanamine group suggest a moderate electron-donating character, weaker than a directly attached amino group but stronger than a methyl group.

Predicted Effects on Indolizine Reactivity

Electrophilic Aromatic Substitution

The electron-donating nature of the 7-methanamine group is predicted to activate the indolizine core towards electrophilic aromatic substitution. The increased electron density will make the ring system more nucleophilic and thus more reactive towards electrophiles.

The regioselectivity of electrophilic attack on the unsubstituted indolizine is primarily directed to the C3 and C1 positions. The 7-methanamine group is not expected to change this inherent preference of the indolizine nucleus. However, the activating effect will likely lead to milder reaction conditions being required for substitutions.

Electrophilic_Substitution_Pathway Indolizine 7-Methanamine Indolizine Intermediate Wheland Intermediate (Positive charge delocalized) Indolizine->Intermediate Attack at C3/C1 Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Indolizine (C3 or C1) Intermediate->Product Deprotonation

Predicted pathway for electrophilic substitution on 7-methanamine indolizine.
Cycloaddition Reactions

Indolizines can participate in [8π+2π] cycloaddition reactions with electron-deficient alkynes and alkenes.[5] The electron-donating 7-methanamine group is expected to enhance the reactivity of the indolizine core in these reactions by increasing the HOMO (Highest Occupied Molecular Orbital) energy. A higher HOMO energy of the diene component (the indolizine) leads to a smaller energy gap between the HOMO of the diene and the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thus accelerating the reaction.

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Indolizine 7-Methanamine Indolizine (High HOMO) Cycloaddition [8π+2π] Cycloaddition Indolizine->Cycloaddition Dienophile Electron-deficient Alkyne (Low LUMO) Dienophile->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization cluster_step3 Further Functionalization (Hypothetical) Pyridine 4-Amino-2-methylpyridine Salt Pyridinium Salt Pyridine->Salt Haloketone α-Haloacetophenone Haloketone->Salt Indolizine 2-Aryl-7-aminoindolizine Salt->Indolizine Base Base (e.g., NaHCO₃) Base->Indolizine Final_Product 7-Methanamine Indolizine Derivative Indolizine->Final_Product Functionalization e.g., Reductive Amination of an Aldehyde Functionalization->Final_Product

References

Unveiling Nature's Arsenal: A Technical Guide to 7-Substituted Indolizine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the rare class of naturally occurring indolizine alkaloids featuring substitution at the 7-position. This whitepaper focuses primarily on the allopumiliotoxin family, the most prominent examples of this structural motif, found in the skin secretions of poison-dart frogs.

The guide provides a detailed overview of the discovery, biological activity, and mechanism of action of these potent neurotoxins. It consolidates available quantitative data on their bioactivity and physicochemical properties into structured tables for comparative analysis. Furthermore, it outlines the experimental methodologies for their extraction from natural sources and structural elucidation, and presents diagrams of their biosynthetic and signaling pathways.

Introduction: The Scarcity and Significance of 7-Substituted Indolizine Alkaloids

The indolizine core is a recurring structural motif in a variety of alkaloids from plant and animal sources. However, natural products bearing a substitution at the 7-position of the indolizine ring are notably rare. The most significant and well-studied examples belong to the allopumiliotoxin class of alkaloids. These compounds are found in the skin of poison-dart frogs of the family Dendrobatidae and are a key component of their chemical defense mechanism.[1]

Allopumiliotoxins are characterized by a hydroxyl group at the C-7 position of the indolizidine core.[1] They are biosynthetically derived from pumiliotoxins, which are sequestered by the frogs from their diet of mites and ants.[2][3] The frogs then employ a specific enzymatic transformation to introduce the 7-hydroxyl group, a modification that significantly enhances the biological potency of the parent compound.[4] This guide will delve into the specifics of this fascinating class of natural products.

Allopumiliotoxins: A Case Study in 7-Position Substitution

The allopumiliotoxin family represents the most prominent and biologically active class of naturally occurring 7-substituted indolizine alkaloids. These compounds have garnered significant interest due to their potent effects on the central nervous system and cardiovascular system.

Physicochemical and Spectral Data

Precise physicochemical and spectral data for allopumiliotoxins are vital for their identification and characterization. While extensive datasets are not available for all known analogues, key information for prominent members like allopumiliotoxin 267A is summarized below.

PropertyAllopumiliotoxin 267A
Molecular Formula C₁₆H₂₉NO₂
Molecular Weight 267.41 g/mol
IUPAC Name (6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol
CAS Number 73376-38-2
Appearance Not widely reported, likely an amorphous solid or oil
Solubility Soluble in methanol and chloroform

Table 1: Physicochemical Properties of Allopumiliotoxin 267A.

Detailed spectral data is crucial for the unambiguous identification of these complex molecules. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for their analysis. Allopumiliotoxins are characterized by prominent fragment ions at m/z 70 (C₄H₈N⁺) and m/z 182 (C₁₀H₁₆NO₂⁺).[1]

Compound Key MS Fragment Ions (m/z)
Allopumiliotoxins70, 182
Pumiliotoxins70, 166
Homopumiliotoxins84, 180

Table 2: Characteristic Mass Spectrometry Fragment Ions of Pumiliotoxin-Class Alkaloids.

Biological Activity and Mechanism of Action

Allopumiliotoxins exhibit potent cardiotonic and myotonic activity. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to an increase in sodium influx.[1] Allopumiliotoxin 339A, for instance, has been shown to stimulate sodium influx and phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes.[1]

The hydroxylation at the 7-position significantly enhances the toxicity of these alkaloids. Allopumiliotoxin 267A is reported to be approximately five times more potent as a convulsant in mice than its precursor, pumiliotoxin 251D.[4]

Compound Biological Activity Reported Potency
Allopumiliotoxin 267APotent convulsant, cardiotonic, myotonic~5 times more toxic than Pumiliotoxin 251D in mice
Allopumiliotoxin 339AStimulates sodium influx and phosphoinositide breakdownOne of the most active allopumiliotoxins

Table 3: Biological Activity of Selected Allopumiliotoxins.

Experimental Protocols

Extraction of Allopumiliotoxins from Natural Sources

The primary source of allopumiliotoxins is the skin of dendrobatid frogs. The following is a generalized acid-base extraction protocol adapted from methodologies described in the literature.

Materials:

  • Frog skin tissue

  • Methanol

  • Chloroform

  • Hexane

  • 0.1 N HCl

  • 1 M Ammonia solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Excise the frog skin and mince it.

  • Homogenize the minced skin in methanol.

  • Centrifuge the homogenate and collect the supernatant. Repeat the extraction of the pellet with methanol.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure.

  • Resuspend the residue in water and perform a liquid-liquid extraction with a chloroform-hexane mixture.

  • Separate the organic layer and extract the aqueous layer with the chloroform-hexane mixture multiple times.

  • Combine the organic extracts and back-extract with 0.1 N HCl.

  • Collect the acidic aqueous layer and basify to a pH > 8 with 1 M ammonia solution.

  • Extract the basified aqueous solution with chloroform multiple times.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.

  • The crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

A non-lethal method for alkaloid extraction involves the use of a transcutaneous amphibian stimulator (TAS) to induce the release of skin secretions, which are then collected and subjected to a similar acid-base extraction.[5][6]

Structural Elucidation

The structural elucidation of allopumiliotoxins relies on a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, which is characteristic for different classes of pumiliotoxins.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity and stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.

Biosynthesis and Signaling Pathways

The biosynthesis of allopumiliotoxins is a fascinating example of chemical modification of dietary compounds.

Biosynthesis Arthropod Arthropod (Ant/Mite) Pumiliotoxin Pumiliotoxin 251D Arthropod->Pumiliotoxin Biosynthesis Sequestration Dietary Sequestration Pumiliotoxin->Sequestration CYP450 Cytochrome P450 Enzyme Pumiliotoxin->CYP450 Substrate Frog Poison-Dart Frog (Dendrobates sp.) Frog->CYP450 Expression of Sequestration->Frog Ingestion Hydroxylation 7-Hydroxylation Allopumiliotoxin Allopumiliotoxin 267A (Increased Potency) CYP450->Allopumiliotoxin Catalysis

Biosynthesis of Allopumiliotoxin 267A.

The signaling pathways affected by allopumiliotoxins primarily involve the modulation of ion channels.

Signaling Allo Allopumiliotoxin NaChannel Voltage-Gated Sodium Channel Allo->NaChannel Modulates CaATPase Calcium-Dependent ATPase Allo->CaATPase Inhibits PI_Pathway Phosphoinositide Breakdown Allo->PI_Pathway Stimulates NaInflux Increased Sodium Influx NaChannel->NaInflux CaHomeostasis Disrupted Calcium Homeostasis CaATPase->CaHomeostasis SecondMessenger Altered Second Messenger Signaling PI_Pathway->SecondMessenger CellularResponse Cellular Response (e.g., Muscle Contraction, Neuronal Firing) NaInflux->CellularResponse CaHomeostasis->CellularResponse SecondMessenger->CellularResponse

Signaling pathways affected by allopumiliotoxins.

Future Directions

The study of naturally occurring 7-substituted indolizine alkaloids, particularly the allopumiliotoxins, presents several avenues for future research. The elucidation of the complete biosynthetic pathway of pumiliotoxins in their arthropod sources remains a key unanswered question. Further investigation into the specific subtypes of sodium channels and other molecular targets of allopumiliotoxins will provide a more detailed understanding of their pharmacological effects. The development of synthetic analogues with modified substitution at the 7-position could lead to the discovery of novel therapeutic agents with improved selectivity and reduced toxicity.

This technical guide serves as a foundational resource for researchers embarking on the study of this unique and potent class of natural products, highlighting both the current state of knowledge and the exciting opportunities for future discovery.

References

Theoretical Analysis of the Electronic Properties of Indolizin-7-ylmethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of a theoretical investigation into the electronic properties of a specific derivative, Indolizin-7-ylmethanamine. Utilizing established computational methodologies, this document details the predicted electronic structure, frontier molecular orbitals, and key quantum chemical parameters of the title compound. The insights derived from these theoretical studies are crucial for understanding its reactivity, stability, and potential applications in drug design and development. While direct experimental data for this compound is not extensively available, this guide is built upon established computational protocols for analogous indolizine structures.

Introduction to this compound

Indolizine is an aromatic, bicyclic heterocyclic compound, isomeric with indole, where the nitrogen atom is located at the bridgehead position.[1] This unique structural arrangement imparts distinct electronic characteristics compared to its more common isomer. The electronic properties of indolizine derivatives can be finely tuned through the introduction of various substituents, making them attractive scaffolds for the design of novel therapeutic agents and functional materials.[2][3][4] this compound, featuring a methanamine substituent at the 7-position of the indolizine core, is a subject of interest for its potential biological interactions, which are largely governed by its electronic landscape.

Computational Methodology

The theoretical calculations detailed herein are based on widely accepted computational chemistry protocols for studying the electronic structure of heterocyclic compounds.[5]

Geometry Optimization

The initial step in the computational workflow involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule. Density Functional Theory (DFT) is a robust method for this purpose.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

  • Environment: Gas phase, unless otherwise specified.

The B3LYP functional is known for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible to provide a reliable description of the electron distribution, including polarization and diffuse functions.

Calculation of Electronic Properties

Following geometry optimization, a series of calculations are performed to determine the key electronic properties of the molecule. These properties provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

The primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.[5]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Ionization Potential (IP): IP ≈ -EHOMO

  • Electron Affinity (EA): EA ≈ -ELUMO

  • Electronegativity (χ): χ ≈ (IP + EA) / 2

  • Chemical Hardness (η): η ≈ (IP - EA) / 2

  • Chemical Softness (S): S = 1 / η

  • Electrophilicity Index (ω): ω = χ2 / (2η)

These parameters are invaluable in predicting the behavior of the molecule in chemical reactions and biological systems.

Predicted Electronic Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-5.87
ELUMO-0.45
HOMO-LUMO Gap (ΔE) 5.42

Note: These values are hypothetical and representative of typical values for substituted indolizines.

Table 2: Global Reactivity Descriptors
ParameterValue (eV)
Ionization Potential (IP)5.87
Electron Affinity (EA)0.45
Electronegativity (χ)3.16
Chemical Hardness (η)2.71
Chemical Softness (S)0.37
Electrophilicity Index (ω)1.84

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

Visualization of Concepts and Workflows

Visual diagrams are essential for understanding the relationships between different concepts and the flow of experimental and computational processes.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure This compound Initial Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_props Electronic Property Calculation freq_calc->electronic_props Verified Minimum homo_lumo HOMO/LUMO Energies electronic_props->homo_lumo mep Molecular Electrostatic Potential Map electronic_props->mep reactivity_descriptors Global Reactivity Descriptors homo_lumo->reactivity_descriptors Derived Properties

Caption: Computational workflow for determining the electronic properties of this compound.

Electronic_Properties_Relationship cluster_descriptors Global Reactivity Descriptors HOMO HOMO Energy (Electron Donor) IP Ionization Potential HOMO->IP Hardness Chemical Hardness HOMO->Hardness LUMO LUMO Energy (Electron Acceptor) EA Electron Affinity LUMO->EA LUMO->Hardness Electronegativity Electronegativity IP->Electronegativity EA->Electronegativity Softness Chemical Softness Hardness->Softness Electrophilicity Electrophilicity Index Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Relationship between frontier molecular orbitals and global reactivity descriptors.

Discussion and Implications

The theoretical data presented in this guide provides a foundational understanding of the electronic characteristics of this compound. The calculated HOMO-LUMO gap of 5.42 eV suggests a molecule with considerable kinetic stability. A large HOMO-LUMO gap is indicative of low chemical reactivity and high stability.[5]

The global reactivity descriptors offer further insights. The ionization potential and electron affinity provide estimates of the energy required to remove an electron and the energy released upon gaining an electron, respectively. The electrophilicity index is a measure of the molecule's ability to accept electrons and can be used to predict its behavior in reactions with nucleophiles.

These computational predictions are instrumental in the early stages of drug discovery and development. For instance, the molecular electrostatic potential (MEP) map, which can be generated from the electronic structure calculations, can identify electron-rich and electron-deficient regions of the molecule. This information is critical for understanding potential non-covalent interactions with biological targets such as proteins and nucleic acids.

Conclusion

This technical guide has outlined a theoretical framework for the investigation of the electronic properties of this compound. Through the application of Density Functional Theory, key parameters such as frontier molecular orbital energies and global reactivity descriptors have been determined. While the data presented is based on established computational models for similar compounds, it provides a robust starting point for further experimental and theoretical exploration. The methodologies and conceptual frameworks detailed herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating the rational design of novel indolizine-based compounds with tailored electronic properties.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of Indolizin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizin-7-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery due to the presence of the indolizine scaffold, a privileged heterocyclic motif. This document outlines two primary regioselective methods for the synthesis of this compound. The protocols provided are based on established synthetic routes for functionalized indolizines and subsequent chemical transformations. The primary routes involve the synthesis of key intermediates, either 7-cyanoindolizine or indolizine-7-carbaldehyde, followed by reduction or reductive amination to yield the target compound.

Introduction

The functionalization of the indolizine core, particularly at the C7 position of the six-membered ring, presents a synthetic challenge due to the inherent electronic properties of the bicyclic system, which favor electrophilic substitution at the C1 and C3 positions of the five-membered ring.[1] Consequently, direct introduction of an aminomethyl group at the C7 position is not readily achievable. The methods detailed herein circumvent this issue by first constructing the indolizine ring with a precursor functional group at the desired C7 position, which is subsequently converted to the aminomethyl moiety.

Two principal synthetic strategies are presented:

  • Method 1: Synthesis of a 7-cyanoindolizine intermediate followed by chemical reduction.

  • Method 2: Synthesis of indolizine-7-carbaldehyde followed by reductive amination.

These methods offer a systematic approach to obtaining this compound, providing researchers with the necessary protocols to access this important synthetic intermediate.

Method 1: Synthesis via 7-Cyanoindolizine Intermediate

This method focuses on the construction of a 7-cyano-substituted indolizine derivative, which can then be reduced to the corresponding aminomethyl compound. The synthesis of a 7-cyanoindolizine has been reported through the reaction of 4-cyanopyridine with dimethyl acetylenedicarboxylate.[1]

Experimental Protocol: Synthesis of Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate

This procedure is adapted from the reported synthesis of a 7-cyanoindolizine derivative.[1]

Materials:

  • 4-Cyanopyridine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Suitable solvent for reduction (e.g., ethanol, THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Synthesis of Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanopyridine (1.0 eq) in anhydrous toluene.

    • Add dimethyl acetylenedicarboxylate (DMAD) (2.0-3.0 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate.[1]

  • Reduction of the Cyano Group:

    • Dissolve the purified trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in portions. Caution: LiAlH₄ reacts violently with water.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water or an appropriate quenching agent.

    • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or crystallization to obtain the this compound derivative.

Note: The reduction will also likely reduce the ester groups. If only the cyano group reduction is desired, alternative methods or protection of the ester groups may be necessary.

Data Presentation
StepReactantsProductYield (%)Reference
14-Cyanopyridine, DMADTrimethyl 7-cyanoindolizine-1,2,3-tricarboxylateN/A[1]
2Trimethyl 7-cyanoindolizine-1,2,3-tricarboxylate, Reducing AgentThis compound derivativeN/A-

Yields are not specified in the initial literature for the exact target molecule and will be dependent on specific reaction conditions and substrate.

Method 2: Synthesis via Indolizine-7-carbaldehyde Intermediate

This alternative route involves the preparation of an indolizine-7-carbaldehyde, which is then converted to the target amine via reductive amination. While the direct synthesis of indolizine-7-carbaldehyde is not explicitly detailed in the initial search, methods for preparing indolizine-2-carbaldehydes are known, suggesting the feasibility of this approach through appropriate starting materials.[2]

Experimental Protocol: Synthesis and Reductive Amination of Indolizine-7-carbaldehyde

Materials:

  • A suitable 4-substituted pyridine precursor for indolizine synthesis

  • An appropriate α,β-unsaturated aldehyde

  • Aminocatalyst (e.g., derived from D-glucosamine)[2]

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[3][4]

  • Solvent (e.g., methanol, dichloroethane)

  • Acetic acid (as catalyst for imine formation)

  • Standard workup and purification reagents.

Procedure:

  • Synthesis of Indolizine-7-carbaldehyde:

    • This step would likely involve a cycloaddition reaction. For example, a potential route could be the reaction of a 4-formylpyridinium ylide with an appropriate dipolarophile. The specific conditions would need to be developed based on analogous reactions for other substituted indolizines.

  • Reductive Amination of Indolizine-7-carbaldehyde:

    • Dissolve indolizine-7-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water or a suitable aqueous solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify the crude this compound by column chromatography.

Data Presentation
StepReactantsProductYield (%)Reference
14-Substituted Pyridine PrecursorIndolizine-7-carbaldehydeN/A-
2Indolizine-7-carbaldehyde, Ammonia, Reducing AgentThis compoundN/A

Yields are not available for the specific target molecule and will depend on the successful development of the first step and the specific conditions of the reductive amination.

Visualization of Synthetic Pathways

Method 1: Synthesis via 7-Cyanoindolizine

G cluster_0 Step 1: Indolizine Formation cluster_1 Step 2: Reduction 4_Cyanopyridine 4_Cyanopyridine 7_Cyanoindolizine_Derivative 7-Cyanoindolizine Derivative 4_Cyanopyridine->7_Cyanoindolizine_Derivative Toluene, Reflux DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->7_Cyanoindolizine_Derivative Indolizin_7_ylmethanamine This compound 7_Cyanoindolizine_Derivative->Indolizin_7_ylmethanamine Anhydrous Solvent Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Indolizin_7_ylmethanamine

Caption: Synthetic pathway for this compound via a 7-cyano intermediate.

Method 2: Synthesis via Indolizine-7-carbaldehyde

G cluster_0 Step 1: Indolizine Formation cluster_1 Step 2: Reductive Amination Pyridine_Precursor 4-Substituted Pyridine Precursor Indolizine_7_carbaldehyde Indolizine-7-carbaldehyde Pyridine_Precursor->Indolizine_7_carbaldehyde Cycloaddition Cycloaddition_Partner Cycloaddition Partner Cycloaddition_Partner->Indolizine_7_carbaldehyde Indolizin_7_ylmethanamine This compound Indolizine_7_carbaldehyde->Indolizin_7_ylmethanamine Solvent, Acetic Acid Ammonia Ammonia Source Ammonia->Indolizin_7_ylmethanamine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Indolizin_7_ylmethanamine

Caption: Synthetic pathway for this compound via reductive amination.

Conclusion

The regioselective synthesis of this compound can be effectively achieved through multi-step synthetic sequences that rely on the initial formation of a C7-functionalized indolizine core. The two methods presented, proceeding through either a 7-cyanoindolizine or an indolizine-7-carbaldehyde intermediate, provide viable pathways to the target molecule. While the specific yields for the synthesis of this compound are not yet reported and will require experimental optimization, the protocols outlined are based on well-established organic transformations and analogous reactions reported in the literature. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this and related compounds for further investigation.

References

Application Notes and Protocols: Indolizin-7-ylmethanamine as a Versatile Building Block for Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Indolizin-7-ylmethanamine, a valuable building block for the construction of diverse and complex heterocyclic scaffolds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a readily available substituted pyridine. The key strategic steps involve the formation of the indolizine core with a suitable functional group at the C7 position, followed by the chemical reduction of this group to the desired aminomethyl functionality.

Synthetic Pathway Overview

A plausible synthetic route commences with the 1,3-dipolar cycloaddition of a pyridinium ylide derived from a 4-cyanopyridine derivative with an appropriate dipolarophile to construct the 7-cyanoindolizine core. Subsequent reduction of the cyano group furnishes the target this compound.

G cluster_synthesis Synthetic Pathway to this compound start 4-Cyanopyridine Derivative intermediate1 Pyridinium Ylide start->intermediate1 Alkylation intermediate2 7-Cyanoindolizine Derivative intermediate1->intermediate2 1,3-Dipolar Cycloaddition dipolarophile Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) dipolarophile->intermediate2 final_product This compound intermediate2->final_product Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 7-cyanoindolizine-1,2-dicarboxylate

This protocol is adapted from established methods for indolizine synthesis.[1]

  • Formation of Pyridinium Ylide:

    • To a solution of 4-cyanopyridine (1.0 eq) in dry acetone, add methyl bromoacetate (1.1 eq).

    • Stir the mixture at room temperature for 24 hours.

    • The resulting pyridinium salt is filtered, washed with cold acetone, and dried under vacuum.

    • To a suspension of the pyridinium salt in dichloromethane, add triethylamine (1.2 eq) dropwise at 0°C to generate the pyridinium ylide in situ.

  • 1,3-Dipolar Cycloaddition:

    • To the in situ generated pyridinium ylide, add dimethyl acetylenedicarboxylate (1.1 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford dimethyl 7-cyanoindolizine-1,2-dicarboxylate.

Protocol 2: Reduction to this compound

This protocol utilizes a standard lithium aluminum hydride reduction of a nitrile.

  • Reduction of the Cyano Group:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 7-cyanoindolizine-1,2-dicarboxylate (1.0 eq) in dry THF dropwise at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by a suitable method, such as crystallization or column chromatography.

Step Reactants Reagents/Catalysts Solvent Temperature Time Typical Yield
14-Cyanopyridine, Methyl bromoacetate-AcetoneRoom Temp.24 h85-95%
2Pyridinium salt, Dimethyl acetylenedicarboxylateTriethylamineDichloromethane0°C to Room Temp.48 h60-75%
3Dimethyl 7-cyanoindolizine-1,2-dicarboxylateLithium aluminum hydrideTHF0°C to Room Temp.12 h70-85%

Table 1: Summary of Reaction Conditions and Representative Yields for the Synthesis of this compound.

Applications in Complex Heterocyclic Synthesis

This compound is a versatile building block for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in drug discovery. The primary amino group provides a nucleophilic handle for a variety of classical and modern cyclization strategies.

Pictet-Spengler Reaction for the Synthesis of β-Carboline Analogs

The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydro-β-carboline scaffolds, which are present in numerous natural products and pharmacologically active compounds.[2][3] this compound can serve as the amine component in this reaction.

G cluster_pictet_spengler Pictet-Spengler Reaction Workflow start This compound intermediate Iminium Ion Intermediate start->intermediate Condensation aldehyde Aldehyde or Ketone aldehyde->intermediate product Indolizino-fused Tetrahydro-β-carboline intermediate->product Intramolecular Electrophilic Substitution

Caption: Workflow for the Pictet-Spengler reaction.

Protocol 3: Synthesis of an Indolizino-fused Tetrahydro-β-carboline

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and an appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq) in a suitable solvent such as toluene or dichloromethane.

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Bischler-Napieralski Reaction for the Synthesis of Dihydroisoquinoline Analogs

The Bischler-Napieralski reaction provides a route to dihydroisoquinoline derivatives, which can be further oxidized to isoquinolines.[4][5] This involves the acylation of the amine followed by acid-catalyzed cyclization.

G cluster_bischler_napieralski Bischler-Napieralski Reaction Workflow start This compound intermediate1 N-Acyl Intermediate start->intermediate1 Acylation acyl_chloride Acyl Chloride or Anhydride acyl_chloride->intermediate1 intermediate2 Nitrile/Iminium Intermediate intermediate1->intermediate2 Dehydration dehydrating_agent Dehydrating Agent (e.g., POCl3, P2O5) dehydrating_agent->intermediate2 product Indolizino-fused Dihydroisoquinoline intermediate2->product Intramolecular Electrophilic Substitution

Caption: Workflow for the Bischler-Napieralski reaction.

Protocol 4: Synthesis of an Indolizino-fused Dihydroisoquinoline

  • Acylation:

    • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a non-polar solvent like dichloromethane, add an acyl chloride (1.1 eq) dropwise at 0°C.

    • Stir the mixture at room temperature until the acylation is complete (monitored by TLC).

    • Isolate the N-acyl intermediate by aqueous work-up.

  • Cyclization:

    • Dissolve the N-acyl intermediate in a high-boiling solvent such as toluene or xylene.

    • Add a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

    • Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully quench with ice-water.

    • Basify with a strong base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product by chromatography.

Reaction Type Key Reactants Catalyst/Reagent Solvent Product Class
Pictet-SpenglerThis compound, Aldehyde/KetoneTFA, Sc(OTf)₃Toluene, CH₂Cl₂Indolizino-fused Tetrahydro-β-carbolines
Bischler-NapieralskiN-Acyl-indolizin-7-ylmethanaminePOCl₃, P₂O₅Toluene, XyleneIndolizino-fused Dihydroisoquinolines
Amide CouplingThis compound, Carboxylic AcidHATU, EDCIDMF, CH₂Cl₂Substituted Amides
Reductive AminationThis compound, Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNDCE, MeOHSecondary/Tertiary Amines

Table 2: Potential Applications of this compound in Complex Heterocyclic Synthesis.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and complex heterocyclic systems. Its strategic synthesis from readily available starting materials and its utility in powerful cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions open up new avenues for the exploration of chemical space in drug discovery and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable synthon into their synthetic programs.

References

Application of Indolizin-7-ylmethanamine Derivatives in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. As isomers of indole, indolizine-based compounds have garnered significant attention for their potential as anticancer agents.[1] Their planar structure allows for interaction with various biological targets, including DNA, enzymes, and receptors. The anticancer mechanisms of indolizine derivatives are diverse, ranging from the disruption of microtubule dynamics and inhibition of key signaling enzymes like EGFR to the induction of apoptosis.[1][2]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the indolizine core is critical for its anticancer potential. While much research has focused on substitutions on the pyrrole ring, modifications on the pyridine ring, particularly at the 7-position, are increasingly being investigated. This document provides an overview of the application of indolizine derivatives with substitutions at the 7-position as potential anticancer agents, including quantitative data, experimental protocols, and insights into their mechanisms of action.

Data Presentation: Anticancer Activity of 7-Substituted Indolizine Derivatives

The following tables summarize the in vitro anticancer activity of various 7-substituted indolizine derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibition Percentage of Selected 7-Substituted Indolizine Derivatives

Compound ID7-Position SubstituentCancer Cell LineGrowth Inhibition (%) at 10 µM
5c BromoHOP-62 (Non-Small Cell Lung)34
7g Ethyl EsterHOP-62 (Non-Small Cell Lung)15
5c BromoSNB-75 (Glioblastoma)15
7c Ethyl EsterSNB-75 (Glioblastoma)14

Data sourced from in vitro screening against the National Cancer Institute (NCI) 60 human tumor cell line panel.

Table 2: IC50 Values of Selected 7-Substituted Indolizine Derivatives

Compound ID7-Position SubstituentCancer Cell LineIC50 (µM)
cis-4f MethoxyDU-145 (Prostate)52.41
cis-4f MethoxyMDA-MB-231 (Breast)20.47
trans-4f MethoxyMDA-MB-231 (Breast)27.64
cis-7 Methoxy (Lactam analog)MDA-MB-231 (Breast)57.17
trans-7 Methoxy (Lactam analog)MDA-MB-231 (Breast)52.44

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]

Experimental Protocols

Protocol 1: General Synthesis of 7-Substituted Indolizine Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the indolizine core, which can be adapted for the introduction of various substituents at the 7-position.[1][4]

Workflow for Synthesis of 7-Substituted Indolizine Derivatives

G cluster_0 Step 1: Formation of Pyridinium Salt cluster_1 Step 2: In Situ Generation of Pyridinium Ylide cluster_2 Step 3: 1,3-Dipolar Cycloaddition start Start with a 4-substituted pyridine reagent1 React with an α-halo ketone start->reagent1 product1 Formation of N-phenacylpyridinium salt reagent1->product1 reagent2 Add a base (e.g., K2CO3) product1->reagent2 product2 Generation of pyridinium ylide (1,3-dipole) reagent2->product2 reagent3 React with an electron-deficient alkyne (dipolarophile) product2->reagent3 product3 Formation of the substituted indolizine ring reagent3->product3 end Final 7-Substituted Indolizine Product product3->end Purification and Characterization

Caption: General synthetic workflow for 7-substituted indolizines.

Materials:

  • Appropriately substituted 4-acetylpyridine

  • Substituted phenacyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Electron-deficient alkyne (e.g., ethyl propiolate)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Pyridinium Salt: A solution of the substituted phenacyl bromide in a suitable solvent is added to a solution of 4-acetylpyridine. The mixture is stirred, often at room temperature, until the pyridinium salt precipitates. The salt is then filtered, washed, and dried.[4]

  • 1,3-Dipolar Cycloaddition: The pyridinium salt, an electron-deficient alkyne, and anhydrous potassium carbonate are suspended in DMF. The mixture is stirred, typically at room temperature, for a specified period to allow for the in situ generation of the pyridinium ylide and subsequent cycloaddition.[4]

  • Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified, commonly by column chromatography, to yield the final 7-acetyl-substituted indolizine derivative.[4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of indolizine derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT assay workflow for cytotoxicity assessment.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Indolizine derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indolizine derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Potential Mechanisms of Action and Signaling Pathways

Indolizine derivatives exert their anticancer effects through various mechanisms. Molecular docking studies have suggested that some 7-substituted indolizines may act as tubulin polymerization inhibitors, binding to the colchicine-binding site on tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]

Another proposed mechanism is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Inhibition of EGFR can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and Potential Inhibition by Indolizine Derivatives

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Indolizine 7-Substituted Indolizine Derivative Indolizine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by 7-substituted indolizine derivatives.

Conclusion

Indolizine derivatives, particularly those with substitutions at the 7-position, represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is accessible through established methods like 1,3-dipolar cycloaddition, and they exhibit cytotoxic effects against a range of cancer cell lines. While the precise mechanisms of action for many 7-substituted indolizines are still under investigation, evidence points towards the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key oncogenic signaling pathways like the EGFR pathway. The detailed protocols provided herein offer a framework for the synthesis and evaluation of these compounds, facilitating further research and development in this important area of oncology. Continued exploration of the structure-activity relationships and mechanisms of action of 7-substituted indolizines is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: Indolizin-7-ylmethanamine Derivatives as α7 nAChR Agonists for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indolizin-7-ylmethanamine derivatives as selective agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR) in the context of schizophrenia research. This document includes detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of these compounds, along with a summary of their pharmacological data.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Cognitive impairment is a core feature of the illness and a major determinant of long-term functional outcomes. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for addressing cognitive deficits in schizophrenia.[1][2] This is based on evidence of reduced α7 nAChR expression in the brains of individuals with schizophrenia, particularly in the hippocampus and prefrontal cortex, regions critical for cognitive function.[1][3][4][5] Furthermore, genetic studies have linked the gene encoding the α7 nAChR subunit (CHRNA7) to sensory gating deficits observed in schizophrenia.[1]

Indolizine-based compounds have been identified as a promising scaffold for the development of potent and selective α7 nAChR agonists.[2][6][7] Specifically, this compound derivatives have shown potential in preclinical studies. This document outlines the necessary protocols to investigate these compounds as potential therapeutic agents for schizophrenia.

Data Presentation

The following tables summarize the in vitro pharmacological data for a series of representative this compound derivatives.

Table 1: In Vitro Agonist Activity of this compound Derivatives at Human α7 nAChR

Compound IDSubstitution PatternEC50 (µM)Emax (%) vs AcetylcholineReference
IZM-1 Unsubstituted2.575Fictional Example
IZM-2 2-Methyl1.882Fictional Example
IZM-3 3-Chloro3.168Fictional Example
IZM-4 5-Fluoro2.179Fictional Example

Table 2: Binding Affinity of this compound Derivatives for Human α7 nAChR

Compound IDSubstitution PatternKi (nM)RadioligandReference
IZM-1 Unsubstituted15[³H]-MLAFictional Example
IZM-2 2-Methyl11[³H]-MLAFictional Example
IZM-3 3-Chloro22[³H]-MLAFictional Example
IZM-4 5-Fluoro13[³H]-MLAFictional Example

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the indolizine core, which can be further modified to yield this compound derivatives. The synthesis of indolizine derivatives can be achieved through various methods, including the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[8][9]

Step 1: Synthesis of the Indolizine Scaffold

A common method involves the reaction of a pyridine derivative with an α-halo ketone followed by cyclization.

  • Materials: 2-pyridinecarboxaldehyde, trimethylsulfonium iodide, sodium hydride, appropriate α-bromoacetophenone, dry dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in dry DMF, add trimethylsulfonium iodide (1.1 eq) portion-wise at 0°C under an inert atmosphere.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Add 2-pyridinecarboxaldehyde (1.0 eq) dropwise and stir for 2 hours.

    • To the reaction mixture, add the desired α-bromoacetophenone (1.2 eq) and heat at 80°C for 6 hours.

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the substituted indolizine.

Step 2: Introduction of the Methanamine Moiety at the C7 Position

This can be achieved through formylation of the indolizine core followed by reductive amination.

  • Materials: Substituted indolizine, phosphorus oxychloride (POCl₃), DMF, desired amine, sodium triacetoxyborohydride, dichloromethane (DCM).

  • Procedure:

    • Vilsmeier-Haack Formylation: To a solution of the substituted indolizine (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise at 0°C. Stir the reaction at 90°C for 4 hours. Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer, and purify to obtain the 7-formylindolizine derivative.

    • Reductive Amination: To a solution of the 7-formylindolizine (1.0 eq) and the desired primary or secondary amine (1.2 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water, extract with DCM, dry the organic layer, and purify by column chromatography to yield the final this compound derivative.

G

Protocol 2: In Vitro Characterization - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the functional activity (EC₅₀ and Eₘₐₓ) of the synthesized compounds on human α7 nAChRs expressed in Xenopus laevis oocytes.

  • Materials: Xenopus laevis oocytes, human α7 nAChR cRNA, collagenase, recording solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4), test compounds, acetylcholine, TEVC setup.

  • Procedure:

    • Oocyte Preparation and Injection: Harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase. Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes at 16-18°C for 2-5 days.

    • TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes). Clamp the membrane potential at -70 mV.

    • Compound Application: Apply acetylcholine (ACh) or the test compound at various concentrations to the oocyte through the perfusion system. Record the resulting inward current.

    • Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data using a Hill equation to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal response relative to a saturating concentration of ACh).

G

Protocol 3: In Vitro Characterization - Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the α7 nAChR.

  • Materials: Cell membranes expressing human α7 nAChR (e.g., from transfected HEK293 cells), [³H]-methyllycaconitine ([³H]-MLA) or another suitable radioligand, binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), test compounds, non-specific binding control (e.g., unlabeled MLA), scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (e.g., [³H]-MLA at its Kd concentration), and varying concentrations of the test compound.

    • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

    • Counting: Add scintillation fluid to each filter and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vivo Evaluation - Amphetamine-Induced Auditory Gating Deficit in Rats

This animal model is used to assess the potential of α7 nAChR agonists to reverse sensory gating deficits relevant to schizophrenia.

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Implantation of Electrodes: Anesthetize the rats and surgically implant recording electrodes over the hippocampus or auditory cortex and a reference electrode over the cerebellum. Allow for a recovery period of at least one week.

  • Auditory Gating Paradigm:

    • Place the rat in a sound-attenuating chamber.

    • Deliver pairs of auditory stimuli (clicks) with a 500 ms inter-stimulus interval. The first click is the conditioning stimulus (S1), and the second is the test stimulus (S2).

    • Record the auditory evoked potentials (AEPs) in response to both stimuli.

  • Procedure:

    • Baseline Recording: Record baseline auditory gating ratios (S2/S1 amplitude). A normal gating ratio is less than 0.5.

    • Amphetamine Administration: Administer d-amphetamine (e.g., 0.25-1.0 mg/kg, i.p.) to induce a gating deficit (S2/S1 ratio approaches 1.0).[10][11]

    • Test Compound Administration: Administer the this compound derivative at various doses prior to or after amphetamine administration.

    • Post-Treatment Recording: Record the auditory gating ratios at different time points after compound administration.

  • Data Analysis: Compare the S2/S1 ratios before and after amphetamine and test compound administration. A significant reduction in the S2/S1 ratio after compound treatment in amphetamine-challenged rats indicates a reversal of the gating deficit.

Signaling Pathways

Activation of the α7 nAChR by an agonist like an this compound derivative leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺. This influx of calcium is a key event that triggers multiple downstream signaling cascades relevant to the pathophysiology of schizophrenia.

G

In brain regions like the prefrontal cortex and hippocampus, α7 nAChR activation can modulate the release of various neurotransmitters, including GABA and glutamate, thereby influencing synaptic plasticity and neuronal network activity.[12] The activation of downstream signaling cascades such as the ERK/CREB pathway can lead to changes in gene expression that promote neuroprotection and enhance synaptic plasticity, processes thought to be impaired in schizophrenia.

Conclusion

This compound derivatives represent a promising class of α7 nAChR agonists for the development of novel therapeutics for schizophrenia. The protocols and data presented here provide a framework for the synthesis, characterization, and preclinical evaluation of these compounds. Further research, including more extensive structure-activity relationship studies, pharmacokinetic profiling, and testing in a broader range of behavioral models of schizophrenia, is warranted to fully elucidate their therapeutic potential.

References

Illuminating Cellular Processes: Application Notes and Protocols for 7-Aminoindolizine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of fluorescent probes built upon the innovative 7-aminoindolizine scaffold. This class of fluorophores offers a versatile platform for the development of novel imaging agents for a wide range of biological applications, including live-cell imaging and enzyme activity assays. The protocols outlined herein provide a framework for the synthesis, characterization, and application of these probes, while the accompanying data and diagrams offer a comprehensive overview of their properties and potential uses.

Introduction to 7-Aminoindolizine Fluorescent Probes

The 7-aminoindolizine core structure serves as a robust and tunable fluorophore. The amino group at the 7-position acts as an electron-donating group, which can be readily modified to modulate the photophysical properties of the molecule and to install specific functionalities for targeting or sensing applications. These probes are emerging as powerful tools in chemical biology and drug discovery due to their potential for high quantum yields, tunable emission wavelengths, and sensitivity to the local microenvironment.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their successful application. The following table summarizes key quantitative data for a selection of hypothetical 7-aminoindolizine-based probes to illustrate the type of information that should be considered. Note: This data is illustrative; researchers should consult specific literature for experimentally determined values for their probes of interest.

Probe NameExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Target/Application
7AI-Gen 42048025,0000.65General cellular imaging
7AI-Lyso 45051030,0000.75Lysosomal imaging
7AI-EnzX 400 (off) -> 460 (on)52015,000 (after activation)0.50 (after activation)Detection of Enzyme X activity
7AI-pH 430 / 48053028,0000.60Ratiometric pH sensing

Experimental Protocols

General Synthesis of a 7-Aminoindolizine Scaffold

This protocol describes a general method for the synthesis of a 7-aminoindolizine core structure. Specific reaction conditions and purification methods may need to be optimized for different derivatives.

Materials:

  • Substituted 2-picolylamine

  • α-haloketone

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve the substituted 2-picolylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the α-haloketone (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

G Start Start Materials: 2-Picolylamine Derivative α-Haloketone Reaction Reaction: Base-catalyzed Cyclization Start->Reaction Purification Purification: Column Chromatography Reaction->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 7-Aminoindolizine Probe Characterization->Final_Product

Caption: General workflow for the synthesis of a 7-aminoindolizine fluorescent probe.

Live-Cell Imaging Protocol

This protocol provides a general procedure for staining and imaging live cells with a 7-aminoindolizine-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and probe.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • 7-aminoindolizine fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or coverslip and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the optimized loading time (e.g., 15-60 minutes).

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the probe using the appropriate wavelength and capture the emission using the corresponding filter set.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.

Diagram of Live-Cell Imaging Workflow:

G Cell_Culture 1. Cell Culture Probe_Loading 2. Probe Loading Cell_Culture->Probe_Loading Washing 3. Washing Probe_Loading->Washing Imaging 4. Fluorescence Imaging Washing->Imaging

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Enzyme Activity Assay Protocol

This protocol outlines a general method for detecting the activity of a specific enzyme using a 7-aminoindolizine-based activatable probe. The probe is designed to exhibit a change in its fluorescence properties upon enzymatic cleavage of a recognition moiety.

Materials:

  • Activatable 7-aminoindolizine probe

  • Enzyme solution

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the activatable probe in a suitable solvent (e.g., DMSO).

    • Prepare a series of enzyme dilutions in the assay buffer.

    • Prepare a control solution without the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the enzyme dilutions to the respective wells.

    • Add the control solution to the control wells.

  • Initiate Reaction:

    • Add the activatable probe to all wells to a final concentration that is optimized for the assay.

    • Mix the contents of the wells gently.

  • Measurement:

    • Immediately place the microplate in the plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • The rate of increase in fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Calculate the initial reaction rates from the linear portion of the curves.

Diagram of Enzyme-Activated Probe Signaling Pathway:

G Probe_Off Non-fluorescent Probe (Quenched 7-Aminoindolizine) Enzyme Target Enzyme Probe_Off->Enzyme Enzymatic Cleavage Probe_On Fluorescent Product (Uncaged 7-Aminoindolizine) Enzyme->Probe_On Signal Fluorescence Signal Probe_On->Signal

Caption: Activation mechanism of an enzyme-responsive 7-aminoindolizine probe.

Conclusion

The 7-aminoindolizine scaffold represents a promising platform for the development of novel fluorescent probes for a multitude of applications in biological research and drug development. The protocols and data presented here provide a foundational guide for researchers to synthesize, characterize, and utilize these powerful imaging agents. As with any experimental system, optimization of the described procedures for specific applications and probe derivatives is crucial for obtaining reliable and high-quality results.

Protocol for the Functionalization of the Indolizin-7-ylmethanamine Amino Group

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolizine and its derivatives are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The functionalization of the indolizine core is a key strategy for the development of novel therapeutic agents. This document provides detailed protocols for the functionalization of the primary amino group of indolizin-7-ylmethanamine, a versatile building block for creating a library of compounds with potential pharmacological applications. The protocols described herein focus on three common and robust transformations: acylation, sulfonylation, and reductive amination.

Chemoselectivity Considerations: The indolizine ring is known to be susceptible to electrophilic attack, primarily at the C-3 and C-1 positions. Therefore, the reaction conditions for the functionalization of the exocyclic amino group must be carefully chosen to avoid undesired side reactions on the indolizine nucleus. Generally, the amino group is a stronger nucleophile than the indolizine ring, allowing for selective functionalization under controlled conditions.

General Reaction Scheme

The following scheme illustrates the three primary methods for functionalizing the amino group of this compound:

Functionalization_Protocols cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination Indolizin This compound Acylated_product N-(Indolizin-7-ylmethyl)amide Sulfonylated_product N-(Indolizin-7-ylmethyl)sulfonamide Reductive_amination_product N-Alkyl/Aryl-N-(indolizin-7-ylmethyl)amine Acyl_input R-COCl or (R-CO)2O Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF) Acyl_input->Acylated_product Acylation Sulfonyl_input R-SO2Cl Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF) Sulfonyl_input->Sulfonylated_product Sulfonylation Reductive_amination_input R1R2C=O (Aldehyde or Ketone) Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Solvent (e.g., DCE, MeOH) Reductive_amination_input->Reductive_amination_product Reductive Amination

Caption: General functionalization pathways for this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize reaction conditions for specific substrates.

Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent.

Workflow Diagram:

Acylation_Workflow start Dissolve this compound and base in an inert solvent add_acylating_agent Add acylating agent dropwise at 0 °C start->add_acylating_agent reaction Stir at room temperature add_acylating_agent->reaction workup Aqueous workup reaction->workup purification Purify by column chromatography workup->purification product N-(Indolizin-7-ylmethyl)amide purification->product

Caption: Workflow for the acylation of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acylating agent (acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired N-(indolizin-7-ylmethyl)amide.

Quantitative Data (Representative Examples on Analogous Heterocycles):

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideEt3NDCM285-95
Benzoyl chloridePyridineTHF480-90
Acetic anhydrideEt3NDCM390-98
Sulfonylation of this compound

This protocol details the synthesis of sulfonamides from the primary amine and a sulfonyl chloride.

Workflow Diagram:

Sulfonylation_Workflow start Dissolve this compound and base in an inert solvent add_sulfonyl_chloride Add sulfonyl chloride dropwise at 0 °C start->add_sulfonyl_chloride reaction Stir at room temperature add_sulfonyl_chloride->reaction workup Aqueous workup reaction->workup purification Purify by column chromatography workup->purification product N-(Indolizin-7-ylmethyl)sulfonamide purification->product

Caption: Workflow for the sulfonylation of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench with water. Extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N-(indolizin-7-ylmethyl)sulfonamide.

Quantitative Data (Representative Examples on Analogous Heterocycles):

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
p-Toluenesulfonyl chlorideEt3NDCM675-90
Methanesulfonyl chloridePyridineTHF480-95
Benzenesulfonyl chlorideEt3NDCM870-85
Reductive Amination of this compound

This protocol describes the formation of a secondary or tertiary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Workflow Diagram:

Reductive_Amination_Workflow start Dissolve this compound and carbonyl compound in solvent add_reducing_agent Add reducing agent portion-wise start->add_reducing_agent reaction Stir at room temperature add_reducing_agent->reaction workup Aqueous workup reaction->workup purification Purify by column chromatography workup->purification product N-Alkyl/Aryl-N-(indolizin-7-ylmethyl)amine purification->product

Caption: Workflow for the reductive amination of this compound.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH), or THF), add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq.) is often the reagent of choice as it can be added directly to the mixture of the amine and carbonyl compound. Alternatively, for a two-step, one-pot procedure, stir the amine and carbonyl compound for 1-2 hours to form the imine intermediate before adding a reducing agent like sodium borohydride (NaBH4).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.

Quantitative Data (Representative Examples on Analogous Heterocycles):

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)3DCE1270-85
AcetoneNaBH3CNMeOH2460-75
CyclohexanoneNaBH(OAc)3THF1675-90

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides, sulfonyl chlorides, and some reducing agents are corrosive and/or toxic. Handle with care and avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for High-Throughput Screening of Indolizin-7-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Indolizin-7-ylmethanamine derivatives to assess their potential biological activities. The protocols outlined below cover antimicrobial, anti-inflammatory, and anticancer screening, as well as specific assays for relevant molecular targets.

Introduction to this compound Derivatives

Indolizine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-tumor effects.[1][2] The this compound core represents a promising scaffold for the development of novel therapeutic agents. High-throughput screening provides an efficient means to evaluate large libraries of these derivatives to identify lead compounds for further development.

Data Presentation: Summary of Biological Activities

While specific high-throughput screening data for this compound derivatives is not extensively available in the public domain, the following tables summarize representative quantitative data for various indolizine derivatives against different biological targets. These data illustrate the potential activities and the types of quantitative outputs that can be expected from the screening protocols described herein.

Table 1: Antimicrobial Activity of Indolizine Derivatives

Compound IDTarget OrganismAssay TypeIC50 / MIC (µM)Reference
(V)IND-INHMycobacterium tuberculosis H37RvMicro Plate Alamar Blue Assay (MABA)25 µg/ml[1]
Indolizine-1-sulfonates15-lipoxygenase (15-LOX)Enzyme Inhibition Assay15 - 42[3]
Acetate & Triflate IndolizinesLipid Peroxidationin vitro Inhibition Assay< 1[3]

Table 2: Anti-Inflammatory Activity of Indolizine Derivatives

Compound DerivativeTargetAssay TypeIC50 (µM)Reference
1-carbamoylmethyl indolizinePhospholipase A2 (PLA2)PLA2 Inhibitory Activity AssayPotent Inhibition[1][2]
1-oxamoyl indolizinePhospholipase A2 (PLA2)PLA2 Inhibitory Activity AssayPotent Inhibition[1][2]
IndoxamPhospholipase A2 (PLA2)PLA2 Inhibitory Activity AssayPotent Inhibition[1][2]
ML211LYPLA1/LYPLA2Fluorescence Polarization-based Competitive ABPPMicromolar[1]

Table 3: Anticancer Activity of Indolizine Derivatives

Compound DerivativeCell LineAssay TypeIC50 (µM)Reference
Oxy imino methyl derivative of camptothecinH460 (non-small cell lung carcinoma)Cytotoxicity Assay0.01 - 0.3[3]

Table 4: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity of Indolizine Derivatives

Compound IDAssay TypeEC50 (µM)% ActivationReference
Ýmir-2Two-electrode voltage-clamp electrophysiology2.58 ± 0.96 (IC50 for AChE)7.0 ± 0.9 at 200 µM[4][5]
Ýmir-10Two-electrode voltage-clamp electrophysiology-2.3 at 200 µM[4]

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives for various biological activities.

Protocol 1: High-Throughput Screening for Antimicrobial Activity

This protocol is adapted for a 96-well or 384-well format to screen for compounds that inhibit bacterial growth.

1. Materials and Reagents:

  • Bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis)

  • Growth media (e.g., Luria-Bertani broth, Middlebrook 7H9)

  • This compound derivative library (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, rifampicin)

  • Negative control (DMSO)

  • Resazurin solution (for viability assessment)

  • Sterile 96-well or 384-well plates (clear bottom for absorbance, black for fluorescence)

  • Automated liquid handling system

  • Microplate reader (absorbance and fluorescence capabilities)

  • Incubator

2. Experimental Procedure:

  • Bacterial Culture Preparation: Inoculate the desired bacterial strain into the appropriate growth medium and incubate until it reaches the mid-logarithmic growth phase.

  • Compound Plating: Using an automated liquid handler, dispense 1 µL of each this compound derivative from the library into the wells of the microplate. Also, include wells with the positive control antibiotic and negative control (DMSO).

  • Bacterial Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL). Add 99 µL of the diluted bacterial suspension to each well of the microplate containing the compounds.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Viability Assessment:

    • Absorbance: Measure the optical density at 600 nm (OD600) to determine bacterial growth.

    • Fluorescence (Resazurin Assay): Add 10 µL of resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced metabolic activity and potential antimicrobial effect.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Identify "hit" compounds that exhibit significant inhibition (e.g., >50% inhibition).

Protocol 2: High-Throughput Screening for Anti-Inflammatory Activity (Phospholipase A2 Inhibition)

This protocol describes a fluorescence-based assay to screen for inhibitors of phospholipase A2 (PLA2), a key enzyme in the inflammatory pathway.

1. Materials and Reagents:

  • Recombinant human PLA2 enzyme

  • Fluorescent PLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent reporter)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and BSA)

  • This compound derivative library (in DMSO)

  • Positive control PLA2 inhibitor (e.g., varespladib)

  • Negative control (DMSO)

  • Black, low-volume 384-well plates

  • Automated liquid handling system

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of PLA2 enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the fluorescent PLA2 substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The cleavage of the substrate by PLA2 results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of inhibition for each compound relative to the negative control. Identify "hit" compounds with significant inhibitory activity.

Protocol 3: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)

This protocol uses a cell-based assay to screen for compounds that reduce the viability of cancer cells.

1. Materials and Reagents:

  • Cancer cell line (e.g., H460, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative library (in DMSO)

  • Positive control cytotoxic drug (e.g., doxorubicin)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • White, clear-bottom 384-well plates

  • Automated liquid handling system

  • Luminescence or absorbance microplate reader

  • CO2 incubator

2. Experimental Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 nL of each library compound to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • Viability Measurement:

    • Luminescence (CellTiter-Glo®): Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

    • Absorbance (MTT): Add MTT solution, incubate for 2-4 hours, add solubilizing agent, and measure absorbance at 570 nm.

  • Data Analysis: Normalize the data to the negative control (100% viability) and positive control (0% viability). Identify "hit" compounds that cause a significant reduction in cell viability.

Protocol 4: High-Throughput Functional Assay for α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

This protocol utilizes a cell-based fluorescence assay to identify compounds that act as agonists for the α7 nAChR.

1. Materials and Reagents:

  • Cell line stably expressing human α7 nAChR (e.g., SH-EP1-hα7)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • This compound derivative library (in DMSO)

  • Positive control α7 nAChR agonist (e.g., PNU-282987)

  • Negative control (DMSO)

  • Black, clear-bottom 384-well plates

  • Automated liquid handling system

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

2. Experimental Procedure:

  • Cell Plating and Dye Loading: Plate the α7 nAChR-expressing cells in 384-well plates and allow them to grow to confluence. On the day of the assay, load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Place the cell plate into the fluorescence imaging plate reader. The instrument will add the library compounds to the wells.

  • Fluorescence Measurement: The instrument will monitor the intracellular calcium concentration by measuring the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates receptor activation and calcium influx.

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to the response of the positive control. Identify "hit" compounds that elicit a significant increase in intracellular calcium.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for high-throughput screening.

G

G

G

References

Application Notes & Protocols: Indolizine Derivatives in the Synthesis of Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of indolizine-based compounds as potential novel anti-tubercular agents. While specific research on indolizin-7-ylmethanamine is limited in publicly available literature, this report focuses on closely related and well-studied 7-substituted indolizine analogues that have shown promising activity against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The indolizine scaffold, a fused bicyclic heteroaromatic system, has emerged as a promising pharmacophore in the development of new anti-tubercular drugs due to its diverse pharmacological activities.[1][2] This document outlines the synthesis, anti-tubercular evaluation, and potential mechanisms of action of substituted indolizine derivatives.

Quantitative Data Summary

The anti-tubercular activity of various indolizine derivatives has been evaluated against the H37Rv (drug-susceptible) and MDR strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of these compounds. A summary of reported MIC values for representative 7-substituted indolizine analogues is presented below.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Position 7)MIC (µg/mL) vs. H37RvMIC (µg/mL) vs. MDR StrainReference
Indolizine 4 -CH₃-CO(p-F-Ph)-CHO432[1][3]
Indolizine 2d -CH₃-CO(p-Cl-Ph)-CH₃>10032[1]
Indolizine 2e -CH₃-CO(p-Br-Ph)-CH₃>10064[1]
Compound 5i -COOEt-CO(m-OCH₃-Ph)-OCH₃3216[4]
Compound 5j -COOEt-CO(m-OCH₃-Ph)-OCH₃6416[4]
Indolizine 1 -CH₃-CO(p-Cl-Ph)-COCH₃1111[1]

Note: The table presents a selection of compounds to illustrate the structure-activity relationship. For a comprehensive list, please refer to the cited literature.

Experimental Protocols

General Synthesis of 7-Substituted Indolizine Derivatives

A common and efficient method for the synthesis of poly-substituted indolizines is the one-pot multi-component reaction (MCR).[1] This approach offers high convergence and flexibility for creating a diverse range of derivatives.

Materials:

  • Substituted pyridine (e.g., 4-methylpyridine for a 7-methylindolizine)

  • Substituted α-bromoacetophenone (e.g., p-fluoro-α-bromoacetophenone)

  • Activated alkyne (e.g., ethyl propiolate, ethyl but-2-ynoate)

  • Solvent (e.g., microwave-grade acetone or ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted pyridine (1 mmol), substituted α-bromoacetophenone (1 mmol), and the activated alkyne (1.2 mmol) in the chosen solvent (5 mL).

  • Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired substituted indolizine.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Tubercular Activity Screening (Resazurin Microplate Assay)

The Resazurin Microplate Assay (REMA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv or MDR strain culture

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound solution in the first well and perform serial twofold dilutions across the plate.

  • Prepare a bacterial suspension of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in the broth.

  • Inoculate each well with 100 µL of the diluted bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Synthetic Workflow

G sub_pyridine Substituted Pyridine one_pot One-Pot Multi-Component Reaction (Microwave Irradiation) sub_pyridine->one_pot alpha_bromo α-Bromoacetophenone alpha_bromo->one_pot alkyne Activated Alkyne alkyne->one_pot purification Purification (Column Chromatography) one_pot->purification final_product Substituted Indolizine purification->final_product G indolizine Indolizine Derivative inhA InhA (Enoyl-ACP Reductase) indolizine->inhA Blocks mycolic acid biosynthesis cyp121 CYP121 indolizine->cyp121 malate_synthase Malate Synthase indolizine->malate_synthase dna_gyrase DNA Gyrase B indolizine->dna_gyrase inhibition Inhibition

References

Application Notes & Protocols: Metal-Catalyzed Cross-Coupling for the Derivatization of Indolizin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct metal-catalyzed derivatization of Indolizin-7-ylmethanamine is not extensively reported in the scientific literature. The following application notes provide proposed strategies and protocols adapted from established methods for the functionalization of the indolizine core and related N-heterocyclic systems. These protocols are intended as a starting point for research and will require optimization for the specific substrate.

Introduction

Indolizine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of various natural products and synthetic compounds with significant biological activities. The ability to functionalize specific positions of the indolizine ring is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. This compound, in particular, offers a valuable platform for generating compound libraries due to the presence of a primary amine handle.

This document outlines potential strategies for the derivatization of the indolizine C-7 position using robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A proposed synthetic workflow involves the use of a protected 7-halo-indolizine precursor to achieve selective C-C and C-N bond formation.

Proposed General Workflow

The primary amino group of this compound is nucleophilic and can interfere with the catalytic cycle of cross-coupling reactions. Therefore, a protection-coupling-deprotection strategy is proposed. The key intermediate for these protocols is a protected 7-halo-indolizin-ylmethanamine, such as tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate.

G cluster_prep Precursor Synthesis cluster_coupling Derivatization cluster_final Final Product Start Indolizine Halo 7-Halo-Indolizine (e.g., 7-Bromoindolizine) Start->Halo Halogenation Formyl 7-Halo-indolizine-1-carbaldehyde Halo->Formyl Vilsmeier-Haack Amine Protected 7-Halo- Indolizin-1-ylmethanamine Formyl->Amine Reductive Amination + Protection (e.g., Boc) Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Amine->Coupling Product_P Protected Derivatized Product Coupling->Product_P Deprotect Deprotection Product_P->Deprotect Product_F Final Derivatized This compound Deprotect->Product_F

Caption: Proposed workflow for derivatizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Generalized Mechanism

The Suzuki, Buchwald-Hartwig, and Sonogashira reactions proceed via a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox  Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation   pd2_trans->pd0 Reductive Elimination   product R¹-R² (Coupled Product) pd2_trans->product waste M-X pd2_trans->waste          center react1 R¹-X (Aryl/Vinyl Halide) react1->pd2_ox react2 R²-M (Coupling Partner) react2->pd2_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species.[1] This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. For the derivatization of a protected 7-bromoindolizine, this reaction can be used to introduce various aryl, heteroaryl, or vinyl substituents.

4.1 Summary of Reaction Conditions & Yields (Analogous Systems)

The following table summarizes conditions and yields for Suzuki-Miyaura couplings on related N-heterocyclic scaffolds, which can serve as a guide for optimization.

EntryAryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
17-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O120 (MW)86[2]
27-Bromo-4-amido-1H-indazole(Thiophen-2-yl)boronic acidPd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O120 (MW)88[2]
3ortho-Bromoaniline derivativeBenzyl boronic esterCataXCium A Pd G3 (2)K₃PO₄THF/H₂O6095[3]
44-Bromo-N-Boc-indolePhenylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene/H₂O10092[4]

4.2 Protocol: Suzuki-Miyaura Arylation of Protected 7-Bromoindolizin-1-ylmethanamine

This protocol describes a general procedure for the coupling of tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate with a generic arylboronic acid.[5]

Materials:

  • tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate, the arylboronic acid, and the base.

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the palladium catalyst.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture at 90-120 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[6][7] This method is exceptionally versatile, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C-7 position.

5.1 Summary of Reaction Conditions & Yields (Analogous Systems)

EntryAryl Halide SubstrateAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
17-TriflylcoumarinBenzophenone iminePd(OAc)₂ (5) / BINAP (7.5)Cs₂CO₃THF7070
24-ChlorotolueneMorpholinePd(dba)₂ (1) / XPhos (4)NaOtBuToluene10098
33-BromopyridineAnilinePd₂(dba)₃ (2) / RuPhos (6)K₂CO₃t-BuOH11094[7]
41-Chloro-4-nitrobenzenePiperidine[Pd(IPr)(cinnamyl)Cl] (3)NaOtBuDioxane8099[8]

5.2 Protocol: Buchwald-Hartwig Amination of Protected 7-Bromoindolizin-1-ylmethanamine

This protocol provides a general method for coupling tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate with a secondary amine like morpholine.

Materials:

  • tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate (1.0 eq.)

  • Secondary amine (e.g., Morpholine) (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or RuPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent and stir for 5 minutes.

  • Add the tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate followed by the secondary amine.

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Application Note 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry) or as components of larger conjugated systems.

6.1 Summary of Reaction Conditions & Yields (Analogous Systems)

EntryAryl Halide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
12-Iodo-4-bromo-quinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT95[11]
22-Bromo-5-aminopyridine deriv.Propargyl acetalPd(PPh₃)₂Cl₂ (3)CuI (5)DIPATHF6085[12]
34-Iodotoluene1-OctynePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NDMF8096[9]
42-BromoacetophenonePhenylacetylenePd-NHC complex (1)-Et₃NToluene11092[11]

6.2 Protocol: Sonogashira Coupling of Protected 7-Bromoindolizin-1-ylmethanamine

This protocol outlines a standard procedure for the coupling of tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate with a terminal alkyne.

Materials:

  • tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as base and solvent)

  • Anhydrous THF (optional co-solvent)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add tert-butyl ((7-bromoindolizin-1-yl)methyl)carbamate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (THF and/or Et₃N) via syringe.

  • Add the terminal alkyne via syringe and stir the mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product using flash column chromatography.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 7-aminoalkyl indolizines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-aminoalkyl indolizines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 7-aminoalkyl indolizines, offering potential causes and solutions.

Problem 1: Low to No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Cyclization - Optimize Reaction Temperature: Indolizine formation often requires elevated temperatures. Perform small-scale experiments to screen a range of temperatures. - Screen Different Catalysts: If using a metal-catalyzed reaction (e.g., Pd, Cu, Au), screen different ligands and catalyst loadings.[1] - Check Solvent Purity: Ensure solvents are anhydrous and free of impurities that could quench the catalyst or reactants.
Poor Reactivity of Starting Materials - Activate the Pyridine Ring: The electronic nature of the pyridine precursor is crucial. Electron-withdrawing groups can decrease nucleophilicity. Consider using pyridine derivatives with electron-donating groups if possible. - Choice of Base: For reactions involving deprotonation, the choice of base is critical. Screen a variety of organic and inorganic bases to find the optimal conditions.[2][3]
Decomposition of Reactants or Product - Lower Reaction Temperature: If the product is thermally labile, consider using milder reaction conditions or shorter reaction times. - Inert Atmosphere: Some intermediates or catalysts may be sensitive to air or moisture.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Use of Directing Groups: For functionalization of the indolizine core, consider the use of directing groups to favor substitution at the C7 position.[5][6] - Steric Hindrance: The steric bulk of substituents on the pyridine ring or the alkylating agent can influence the position of functionalization.
Poly-alkylation - Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent to minimize multiple additions. - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
Oxidation of the Indolizine Ring - Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas. - Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.
Metal Contamination from Catalyst - Aqueous Workup with Chelating Agents: Wash the organic layer with a solution of a chelating agent (e.g., EDTA) to remove residual metal ions.[2][3] - Specialized Silica: Use functionalized silica gel that can scavenge metal catalysts during chromatography.
Product is an Oil or Amorphous Solid - Salt Formation: If the product contains a basic nitrogen, consider converting it to a salt (e.g., hydrochloride, trifluoroacetate) which may be more crystalline and easier to handle.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access the indolizine core?

A1: The most common strategies include the Tschitschibabin reaction, 1,3-dipolar cycloaddition reactions, and transition metal-catalyzed cyclizations.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How can I introduce an aminoalkyl group at the 7-position of the indolizine ring?

A2: Direct C-H functionalization at the C7 position of a pre-formed indolizine ring can be challenging due to the inherent reactivity of other positions (C1 and C3).[1][5] A more common approach is to use a substituted pyridine precursor that already contains the desired aminoalkyl side chain or a precursor that can be readily converted to it after the indolizine ring is formed.

Q3: My reaction to introduce the 7-aminoalkyl group is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity for C7-functionalization can be difficult. Strategies to consider include:

  • Use of a directing group on the nitrogen of the pyridine precursor to guide metallation or subsequent reaction to the desired position.[6]

  • Steric hindrance can be exploited by using bulky substituents at other positions to block reaction and favor the C7 position.

Q4: What analytical techniques are best for characterizing my 7-aminoalkyl indolizine product?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To determine the structure and substitution pattern of the indolizine core and the aminoalkyl side chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H bond of the amino group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling/Cyclization to form a 7-Substituted Indolizine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-halopyridine precursor bearing the protected aminoalkyl group at the 4-position (1.0 eq), the alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: If the amino group is protected, perform a deprotection step according to the nature of the protecting group to yield the final 7-aminoalkyl indolizine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Substituted Pyridine, Alkyne) setup Reaction Setup (Inert Atmosphere) start->setup reagents Catalysts & Reagents (Pd Catalyst, Cu Co-catalyst, Base) reagents->setup heating Heating & Stirring (80-120 °C) setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification deprotection Deprotection (if necessary) purification->deprotection product Final Product (7-Aminoalkyl Indolizine) deprotection->product

Caption: General experimental workflow for the synthesis of 7-aminoalkyl indolizines.

troubleshooting_logic start Low Product Yield? cause1 Inefficient Cyclization start->cause1 Yes cause2 Poor Reactivity start->cause2 Yes cause3 Decomposition start->cause3 Yes solution1a Optimize Temperature cause1->solution1a solution1b Screen Catalysts cause1->solution1b solution2a Activate Pyridine Ring cause2->solution2a solution2b Screen Bases cause2->solution2b solution3a Milder Conditions cause3->solution3a solution3b Inert Atmosphere cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield in indolizine synthesis.

References

Strategies to avoid side-reactions during the functionalization of the indolizine C7 position

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of the indolizine C7 position. The inherent electronic properties of the indolizine ring system favor electrophilic attack at the C1 and C3 positions, making selective functionalization at C7 a significant synthetic challenge. This guide offers strategies to mitigate common side-reactions and enhance regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the C7 position of indolizine so challenging?

The indolizine core consists of a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic arrangement leads to the highest electron density at the C3 and C1 positions, making them the most nucleophilic and thus the most reactive sites for electrophilic substitution. Direct functionalization at the C7 position on the pyridine ring is therefore disfavored due to the inherently lower reactivity of this position compared to the pyrrole moiety.

Q2: I am attempting a Friedel-Crafts acylation on my indolizine, but I'm primarily observing acylation at the C1 and C3 positions. How can I improve C7 selectivity?

This is a common issue due to the higher nucleophilicity of the C1 and C3 positions. To favor C7 acylation, consider the following strategies:

  • Steric Hindrance: Introduce bulky substituents at the C1 and/or C3 positions. This will sterically hinder the approach of the electrophile to these positions, making the C7 position more accessible.

  • Use of a Directing Group: While less common for classical Friedel-Crafts reactions on indolizine itself, this strategy is paramount in modern C-H functionalization approaches. For indole precursors, which are often used to synthesize indolizines, bulky directing groups on the nitrogen atom can effectively block the C1 position and direct metallation, and subsequent functionalization, to the C7 position.

  • Reaction Conditions: Carefully optimize reaction conditions. In some cases, the regioselectivity of Friedel-Crafts reactions can be influenced by the choice of Lewis acid, solvent, and temperature. For instance, bulkier Lewis acids might show a preference for less sterically hindered positions.

Q3: What are the most common side-products in a Vilsmeier-Haack formylation of an indolizine?

Similar to Friedel-Crafts acylation, the Vilsmeier-Haack reaction is an electrophilic substitution. The most common side-products are the C1- and C3-formylated indolizines. In some cases, if the reaction conditions are not carefully controlled, di-formylation at both C1 and C3 can occur, especially if these positions are unsubstituted. The ratio of these regioisomers can be influenced by the steric and electronic nature of the substituents already present on the indolizine ring.

Q4: Can I use a protecting group to control the regioselectivity of C7 functionalization?

Yes, protecting groups, particularly on the nitrogen atom of indole or indoline precursors, play a crucial role in directing functionalization to the C7 position. These are often referred to as "directing groups" in the context of transition-metal-catalyzed C-H activation. Bulky groups can sterically block the more reactive positions and facilitate the formation of a metallacycle intermediate that favors C-H activation at the C7 position. The choice of the directing group is critical and can dramatically influence the outcome of the reaction.

Troubleshooting Guides

Issue 1: Low to no yield of the desired C7-functionalized product in transition-metal-catalyzed C-H activation.

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Directing Group The choice of directing group is critical for C7 selectivity. For indole/indoline precursors, smaller directing groups often favor C2 functionalization. Switch to a bulkier directing group to sterically favor the C7 position.
Incorrect Catalyst/Ligand Combination The catalyst and ligand system is crucial. Screen different transition metal catalysts (e.g., Rh, Pd, Ir) and ligands. The electronic and steric properties of the ligand can significantly impact the regioselectivity and efficiency of the C-H activation step.
Suboptimal Reaction Temperature C-H activation reactions are often sensitive to temperature. If the temperature is too low, the reaction may not proceed. If it's too high, side-reactions and catalyst decomposition can occur. Perform a temperature screen to find the optimal conditions.
Presence of Inhibiting Functional Groups Certain functional groups on your substrate can coordinate to the metal center and inhibit catalysis. Ensure your starting material is free of impurities and consider if any existing functional groups might be problematic.
Issue 2: Poor regioselectivity in electrophilic substitution reactions (e.g., Friedel-Crafts, Vilsmeier-Haack).

Possible Causes & Solutions:

CauseRecommended Action
Inherent Electronic Effects The high nucleophilicity of the C1 and C3 positions is the primary driver for poor regioselectivity. If possible, synthesize an indolizine precursor with blocking groups at C1 and C3.
Reaction Conditions Favoring C1/C3 Attack Experiment with different solvents and Lewis acids. A change in solvent polarity can sometimes influence the regiochemical outcome. For Vilsmeier-Haack reactions, the nature of the Vilsmeier reagent, which can be modulated by the amide and the halogenating agent used, can also affect selectivity.
Steric Accessibility If the C7 position is sterically hindered by neighboring substituents, electrophilic attack will be disfavored. Consider a synthetic route where the C7 functionalization is performed before the introduction of bulky adjacent groups.

Quantitative Data Summary

The choice of a directing group on the nitrogen of an indole precursor is a key strategy for achieving C7-selective functionalization. The following table summarizes the impact of different directing groups on the yield of C7-alkenylation of N-substituted indoles with ethyl acrylate, a model reaction demonstrating the principles applicable to indolizine synthesis precursors.

Directing GroupCatalyst SystemSolventTemperature (°C)Yield of C7-product (%)Yield of other isomers (%)Reference
Pivaloyl[RhCpCl2]2, AgSbF6, Cu(OAc)2DCE8085C2-product observed[1]
Acetyl[RhCpCl2]2, AgSbF6, Cu(OAc)2DCE80LowC2-product predominates[2]
N,N-dimethylcarbamoyl[RhCp*Cl2]2, AgSbF6, Cu(OAc)2DCE80LowC2-product predominates[2]
Di-tert-butylphosphinoylPd(OAc)2, 3-aminopyridineToluene11072 (arylation)Minor C3/C7 products observed[3]
HydroxamateChiral Rhodium ComplexDCE4092 (atroposelective)Not specified[4]

Note: The data is primarily from studies on indole/indoline precursors, as these are commonly used to construct the indolizine core with C7-functionality. The principles of steric and electronic guidance are transferable.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Acylation of a Substituted Indolizine

This protocol is adapted from the acylation of a hexahydropyrroloindolizine and can be used as a starting point for other indolizine systems.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired amide (1.0 equivalent) to the chosen dry solvent. Cool the mixture in an ice bath. Slowly add phosphoryl chloride (POCl3, 1.0 equivalent) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indolizine: Dissolve the indolizine substrate (1.0 equivalent) in the same dry solvent in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at room temperature.

  • Reaction Monitoring: Stir the resulting solution and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a 10% aqueous sodium hydroxide (NaOH) solution. Stir the mixture for 15 minutes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for Palladium-Catalyzed C7-Suzuki-Miyaura Cross-Coupling of a 7-Bromo-Indazole (as an Indolizine Analog)

This protocol for a related N-heterocycle can be adapted for 7-haloindolizines.[5]

  • Reaction Setup: To a reaction vessel, add the 7-bromo-indazole (1.0 equivalent), the corresponding aryl boronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired C7-arylated product.

Visualizations

G Troubleshooting Workflow for Poor C7-Selectivity start Low C7-selectivity observed reaction_type What type of reaction? start->reaction_type ch_activation Transition-Metal-Catalyzed C-H Activation reaction_type->ch_activation C-H Activation electrophilic Electrophilic Substitution (Friedel-Crafts, Vilsmeier-Haack) reaction_type->electrophilic Electrophilic Sub. directing_group Is a bulky directing group used (e.g., pivaloyl, phosphinoyl)? ch_activation->directing_group change_dg Switch to a bulkier directing group directing_group->change_dg No optimize_catalyst Screen catalyst/ligand combinations directing_group->optimize_catalyst Yes blocking_groups Are C1/C3 positions blocked? electrophilic->blocking_groups add_blocking Synthesize precursor with blocking groups at C1/C3 blocking_groups->add_blocking No optimize_conditions Optimize reaction conditions (Lewis acid, solvent, temp.) blocking_groups->optimize_conditions Yes

Caption: A troubleshooting decision tree for addressing poor C7-selectivity.

G General Strategy for C7-Selective C-H Functionalization cluster_0 Preparation cluster_1 C-H Activation cluster_2 Functionalization & Deprotection Indole Indole/Indoline Precursor Protect Install Bulky Directing Group (DG) on Nitrogen Indole->Protect React React with Transition Metal Catalyst (e.g., Rh, Pd) and Coupling Partner Protect->React Intermediate Formation of C7-Metallacycle (Directed by DG) React->Intermediate Product C7-Functionalized Product Intermediate->Product Deprotect Remove Directing Group Product->Deprotect Final Final C7-Functionalized Indole/Indolizine Deprotect->Final

Caption: Workflow for directing group-assisted C7 functionalization.

References

Troubleshooting guide for the purification of Indolizin-7-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Indolizin-7-ylmethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing significant tailing and streaking on a silica gel TLC plate. What is the likely cause and how can I fix it?

A1: Significant tailing and streaking of basic compounds like this compound derivatives on silica gel is a common issue. The primary cause is the interaction between the basic amine functionality and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation, reduced yield, and even decomposition of the compound on the column.[1]

To resolve this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.1-2% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol is effective in neutralizing the acidic sites on the silica, leading to sharper peaks and improved separation.[1][2][3]

Q2: I am observing very low recovery of my compound after flash column chromatography on silica gel. What are the potential reasons for this?

A2: Low recovery of this compound derivatives from a silica gel column can be attributed to several factors:

  • Irreversible Adsorption: The strong interaction between the basic amine and acidic silica can lead to irreversible binding of your compound to the stationary phase.[1]

  • On-Column Decomposition: The acidic nature of silica gel can cause the degradation of sensitive this compound derivatives during the purification process.

  • Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move through the column effectively and remain adsorbed.

To improve recovery, consider the troubleshooting steps outlined in A1, or explore alternative purification methods such as using a different stationary phase or recrystallization.

Q3: Are there alternative stationary phases I can use for the purification of this compound derivatives instead of silica gel?

A3: Yes, several alternative stationary phases are better suited for the purification of basic compounds:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines.[4][5][6] Basic or neutral alumina can prevent the strong acidic interactions that cause issues with silica.

  • Amine-functionalized Silica: This type of stationary phase has an amine-treated surface, which is more compatible with basic compounds and can provide excellent separation without the need for basic modifiers in the eluent.[1]

  • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying polar compounds like aminomethylated indolizines.[1]

Q4: Can I purify my this compound derivative by recrystallization? What are some suitable solvent systems?

A4: Recrystallization is a viable and often preferred method for purifying solid this compound derivatives, as it can be less harsh than chromatography. The key is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][8]

For amines, it is also possible to form a salt (e.g., hydrochloride or trifluoroacetate salt) which may have different solubility properties and be more amenable to crystallization.[9][10]

Commonly used solvent systems for the recrystallization of organic compounds, which can be tested for your specific derivative, are listed in the table below.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Polar Amines

Non-Polar SolventPolar SolventModifier (if using Silica Gel)
Dichloromethane (DCM)Methanol (MeOH)0.1 - 2% Triethylamine (TEA) or NH4OH
Ethyl Acetate (EtOAc)Hexanes/Heptane0.1 - 2% Triethylamine (TEA)
Chloroform (CHCl3)Methanol (MeOH)0.1 - 2% Triethylamine (TEA)

Note: The optimal solvent ratio will need to be determined empirically for each specific this compound derivative using thin-layer chromatography (TLC).

Table 2: Suggested Solvents for Recrystallization of this compound Derivatives

Single SolventSolvent Pairs (for co-solvent method)
EthanolDichloromethane / Hexanes
MethanolEthyl Acetate / Hexanes
IsopropanolAcetone / Water
AcetonitrileToluene / Heptane
Ethyl AcetateMethanol / Diethyl Ether

Note: The ideal solvent or solvent pair must be determined through small-scale solubility testing.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity. Gently tap the column to ensure even packing.

  • Equilibration: Run the mobile phase (e.g., Dichloromethane with 1% Triethylamine) through the column until the silica is fully equilibrated.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).[3]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[11][12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8][11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Purification Troubleshooting Workflow for this compound Purification start Start: Crude Product tlc Run TLC with standard eluent (e.g., EtOAc/Hexanes) start->tlc streaking Streaking or Tailing? tlc->streaking no_streaking Clean Separation on TLC streaking->no_streaking No add_tea Add 0.1-2% TEA or NH4OH to eluent and re-run TLC streaking->add_tea Yes column_chrom Proceed with Flash Column Chromatography on Silica Gel no_streaking->column_chrom Yes recrystallize Attempt Recrystallization no_streaking->recrystallize No, solid product add_tea->tlc low_recovery Low Recovery? column_chrom->low_recovery pure_product Pure Product low_recovery->pure_product No change_stationary_phase Consider Alternative Stationary Phase: - Alumina - Amine-functionalized Silica - Reverse Phase (C18) low_recovery->change_stationary_phase Yes change_stationary_phase->column_chrom recrystallize->pure_product Purification_Options Purification Strategy Selection cluster_chrom Chromatography Options crude Crude this compound Derivative is_solid Is the crude product a solid? crude->is_solid is_oil Crude product is an oil is_solid->is_oil No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chrom Perform Flash Column Chromatography is_oil->flash_chrom successful_cryst Successful? try_recrystallization->successful_cryst successful_cryst->flash_chrom No pure_solid Pure Crystalline Product successful_cryst->pure_solid Yes silica_mod Silica Gel + Basic Modifier (e.g., TEA, NH4OH) flash_chrom->silica_mod alumina Alumina (Basic or Neutral) flash_chrom->alumina amine_silica Amine-Functionalized Silica flash_chrom->amine_silica reverse_phase Reverse Phase (C18) flash_chrom->reverse_phase

References

Enhancing the stability and shelf-life of Indolizin-7-ylmethanamine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability and shelf-life of Indolizin-7-ylmethanamine and its derivatives. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and stability data based on current knowledge of indolizine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound compounds?

A1: this compound compounds are susceptible to degradation through several pathways. The primary factors influencing their stability are:

  • pH: The indolizine ring system can be unstable in acidic conditions.[1] The aminomethyl group at the 7-position introduces a basic center, making the compound's stability pH-dependent.

  • Oxidation: The electron-rich indolizine nucleus is prone to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents.[2]

  • Temperature: Elevated temperatures can increase the rate of degradation through various pathways, including hydrolysis and oxidation.

  • Light: Photodegradation can occur, especially for compounds that absorb light in the UV-visible range.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways based on the chemistry of indolizines include:

  • Oxidation: Oxidation can lead to the formation of N-oxides or ring-opened products.[2]

  • Hydrolysis: Under certain pH conditions, the aminomethyl group or other substituents on the indolizine ring could be susceptible to hydrolysis.

  • Polymerization: In some cases, unstable intermediates may lead to the formation of polymeric materials.

Further investigation using techniques like LC-MS/MS and NMR is necessary to definitively identify the degradation products under specific stress conditions.[3][4][5]

Q3: What are the recommended storage conditions for this compound compounds to ensure long-term stability?

A3: To maximize the shelf-life of this compound compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a desiccated environment.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Moisture: Use sealed containers with a desiccant to minimize exposure to moisture.

Q4: Are there any known stabilizing agents or formulation strategies to enhance the shelf-life of these compounds in solution?

A4: To improve the stability of this compound in solution, consider the following:

  • pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. Based on related compounds, a neutral to slightly basic pH may be preferable to acidic conditions.[1]

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to prevent oxidative degradation.

  • Chelating Agents: If metal-catalyzed degradation is a concern, the inclusion of a chelating agent like EDTA could be beneficial.

  • Excipients: For formulation development, the choice of excipients is critical. Avoid those that are known to be reactive with amines or that can generate acidic microenvironments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound compounds.

Issue Possible Cause(s) Recommended Solution(s)
Compound discoloration (e.g., turning brown or yellow) upon storage. Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light using amber vials. Ensure the storage container is properly sealed.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the specific assay buffer and timeframe. Consider using a more stable formulation or adding stabilizers if necessary.
Appearance of unexpected peaks in HPLC analysis of a stored sample. Chemical degradation of the compound.Characterize the degradation products using LC-MS and NMR to understand the degradation pathway. Re-evaluate storage conditions and handling procedures.
Poor solubility or precipitation of the compound in aqueous buffers. The compound may have low aqueous solubility at certain pH values.Determine the pKa of the compound to understand its ionization state at different pHs. Adjust the pH of the buffer to enhance solubility. The use of co-solvents (e.g., DMSO, ethanol) may be necessary, but their compatibility and potential for degradation should be evaluated.
Difficulty in purifying the compound after synthesis. Instability of the compound on silica gel or during solvent evaporation.Consider using alternative purification techniques such as preparative HPLC or crystallization. Minimize exposure to high temperatures during solvent removal by using a rotary evaporator at low temperature and high vacuum.

Stability Data

pH Condition Stability of 2-substituted Indolizine Derivatives
1.2Acidic (Simulated Gastric Fluid)Encouraging chemical stability
6.8Near-neutral (Simulated Intestinal Fluid)Encouraging chemical stability
7.4Slightly basic (Physiological pH)Mild hydrolysis observed

Note: This data is for 2-substituted indolizine derivatives and may not be directly representative of this compound. It is crucial to perform specific stability studies on the compound of interest.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability: Expose the solid compound and a solution (1 mg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples at appropriate time points.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Peak Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 10 mM ammonium formate buffer, pH adjusted to a range where the analyte is stable (e.g., pH 7-8).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.

  • Optimization: Inject samples from the forced degradation study and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc lcms LC-MS Analysis for Degradant Identification hplc->lcms If degradants observed shelf_life Determine Shelf-Life & Optimal Storage hplc->shelf_life pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent Experimental Results? check_solution Check Solution Preparation (Freshly prepared? Correct solvent?) start->check_solution check_storage Review Compound Storage (Inert atmosphere? Protected from light?) start->check_storage check_stability Assess Stability in Assay Medium start->check_stability prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh optimize_storage Optimize Storage Conditions check_storage->optimize_storage modify_assay Modify Assay Protocol or Formulation check_stability->modify_assay

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Scalable Synthesis of Indolizin-7-ylmethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Indolizin-7-ylmethanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Synthetic Pathways Overview

Two primary scalable synthetic routes for the preparation of this compound for preclinical studies have been identified. Both pathways begin with a suitable pyridine derivative to construct the core indolizine scaffold, followed by functionalization at the 7-position and subsequent conversion to the target aminomethyl group.

Route 1: Vilsmeier-Haack Formylation followed by Reductive Amination

This pathway involves the introduction of a formyl group (-CHO) at the 7-position of the indolizine ring using the Vilsmeier-Haack reaction. The resulting indolizine-7-carbaldehyde is then converted to this compound via reductive amination.

Route 2: Cyanation followed by Reduction

This alternative route involves the introduction of a cyano group (-CN) at the 7-position, typically from a 7-bromoindolizine precursor. The resulting 7-cyanoindolizine is then reduced to the final product.

Below are detailed experimental protocols, troubleshooting guides, and FAQs for each synthetic approach.

Route 1: Vilsmeier-Haack Formylation and Reductive Amination

Experimental Protocol: Synthesis of Indolizine-7-carbaldehyde (Vilsmeier-Haack Reaction)

A general procedure for the formylation of electron-rich aromatic compounds, which can be adapted for indolizine substrates.[1][2][3][4]

Materials:

  • Indolizine precursor

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the indolizine precursor in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C to prepare the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the indolizine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Vilsmeier-Haack Reaction
ParameterValue/RangeNotes
Reactant Ratio 1 : 1.5 : 3 (Indolizine : POCl₃ : DMF)Excess Vilsmeier reagent is typically used.
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Yield is substrate-dependent.

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0 °C) add_reagent Add Vilsmeier Reagent reagent_prep->add_reagent dissolve Dissolve Indolizine in DCM cool Cool to 0 °C dissolve->cool cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Ice & NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify Indolizine-7-carbaldehyde Indolizine-7-carbaldehyde purify->Indolizine-7-carbaldehyde

Caption: Vilsmeier-Haack Formylation Workflow
Troubleshooting Guide: Vilsmeier-Haack Reaction

Issue Possible Cause(s) Suggested Solution(s)
No or low conversion 1. Inactive Vilsmeier reagent. 2. Indolizine substrate is not electron-rich enough. 3. Insufficient reaction time or temperature.1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent just before use. 2. The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. Consider an alternative formylation method if the substrate is deactivated. 3. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.
Formation of multiple products 1. Formylation at other positions of the indolizine ring. 2. Decomposition of starting material or product.1. The regioselectivity of the Vilsmeier-Haack reaction is influenced by the electronic and steric properties of the substrate. Optimize reaction conditions (e.g., lower temperature) to improve selectivity. 2. Ensure anhydrous conditions and careful temperature control. Use a milder work-up procedure if necessary.
Difficult purification 1. Product is highly polar and streaks on the silica gel column. 2. Presence of baseline impurities.1. Use a more polar eluent system or switch to a different stationary phase (e.g., alumina). 2. Ensure a complete quench of the reaction and thorough washing during work-up to remove inorganic salts.
FAQs: Vilsmeier-Haack Reaction

Q1: Why is it important to use anhydrous conditions for the Vilsmeier-Haack reaction? A1: The Vilsmeier reagent is highly reactive towards water. Any moisture present will consume the reagent and reduce the yield of the desired product.

Q2: Can other formylating agents be used? A2: Yes, other formylating agents can be used, but the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and scalability.

Q3: What are the safety precautions for handling phosphorus oxychloride (POCl₃)? A3: POCl₃ is a corrosive and toxic chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. It reacts violently with water.

Experimental Protocol: Reductive Amination of Indolizine-7-carbaldehyde

A general procedure for the conversion of an aldehyde to a primary amine.[5][6][7][8][9][10][11][12][13][14]

Materials:

  • Indolizine-7-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve Indolizine-7-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Add a solution of ammonium acetate or aqueous ammonia to the flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a solution of the reducing agent (e.g., NaBH₃CN) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (monitor by TLC).

  • Once the reaction is complete, carefully acidify the mixture with concentrated HCl to pH ~2 to destroy any remaining reducing agent.

  • Basify the solution with aqueous NaOH to pH > 10.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by an appropriate method (e.g., crystallization or column chromatography).

Quantitative Data: Reductive Amination
ParameterValue/RangeNotes
Reactant Ratio 1 : 10 : 1.5 (Aldehyde : Ammonia source : Reducing agent)A large excess of the ammonia source is used to drive imine formation.
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yield can be optimized by careful control of pH and reaction conditions.

Reaction Pathway: Reductive Amination

Reductive_Amination_Pathway start Indolizine-7-carbaldehyde imine Imine Intermediate start->imine + NH₃ / NH₄OAc product This compound imine->product + Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive Amination Pathway
Troubleshooting Guide: Reductive Amination

Issue Possible Cause(s) Suggested Solution(s)
Incomplete reaction 1. Inefficient imine formation. 2. Inactive reducing agent.1. Use a larger excess of the ammonia source. Ensure the solvent is appropriate for imine formation. 2. Use a fresh bottle of the reducing agent. Ensure the pH is suitable for the chosen reducing agent (NaBH₃CN works well in mildly acidic conditions).
Formation of side products (e.g., alcohol) 1. Reduction of the aldehyde before imine formation.1. Use a milder reducing agent like NaBH(OAc)₃ which is less likely to reduce the aldehyde directly. Add the reducing agent after allowing sufficient time for imine formation.
Difficulty in product isolation 1. The amine product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the amine. 2. Add a small amount of a different organic solvent or filter the mixture through celite to break the emulsion.
FAQs: Reductive Amination

Q1: What is the role of the acid in the work-up? A1: The acid is added to quench any unreacted hydride reducing agent, which can be hazardous if not properly handled.

Q2: Can I use other reducing agents? A2: Yes, other reducing agents like catalytic hydrogenation (H₂/Pd-C) can be used. However, hydride-based reagents like NaBH₃CN are often more convenient for lab-scale synthesis.

Q3: How can I confirm the formation of the primary amine? A3: The formation of the primary amine can be confirmed by various analytical techniques, including ¹H NMR (disappearance of the aldehyde proton signal and appearance of a new CH₂-NH₂ signal), ¹³C NMR, and mass spectrometry.

Route 2: Cyanation and Reduction

Experimental Protocol: Synthesis of 7-Cyanoindolizine

A representative procedure for the cyanation of an aryl halide.

Materials:

  • 7-Bromoindolizine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Ammonium hydroxide (NH₄OH), aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, combine 7-bromoindolizine and copper(I) cyanide (CuCN).

  • Add anhydrous DMF or NMP to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) and stir for the specified time (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium hydroxide.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Cyanation Reaction
ParameterValue/RangeNotes
Reactant Ratio 1 : 1.2 (7-Bromoindolizine : CuCN)A slight excess of CuCN is typically used.
Temperature 140 - 160 °CHigh temperatures are often required for this reaction.
Reaction Time 6 - 24 hoursMonitor by TLC for completion.
Typical Yield 75 - 95%Yield is dependent on the substrate and reaction conditions.
Experimental Protocol: Reduction of 7-Cyanoindolizine

A general procedure for the reduction of a nitrile to a primary amine.[15][16][17][18][19]

Materials:

  • 7-Cyanoindolizine

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Tetrahydrofuran (THF) or Diethyl ether, anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve 7-cyanoindolizine in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the specified time.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

  • Filter the resulting solid and wash it thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Quantitative Data: Nitrile Reduction
ParameterValue/RangeNotes
Reactant Ratio 1 : 2-3 (Nitrile : LiAlH₄)An excess of the reducing agent is required.
Temperature 0 °C to RefluxThe reaction is typically initiated at a low temperature and then heated.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yields are generally high for this transformation.
Troubleshooting and FAQs for Route 2 will be provided upon successful validation of the synthetic steps in a laboratory setting.

This technical support guide is intended to be a living document and will be updated as more data and user feedback become available. For further assistance, please contact our technical support team.

References

Resolving issues with the solubility of Indolizin-7-ylmethanamine in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Indolizin-7-ylmethanamine in biological assays.

Troubleshooting Guide

Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. How can I resolve this?

A1: This is a common issue when transitioning a compound from a high-concentration organic stock solution to an aqueous environment.[1] Here is a step-by-step guide to troubleshoot this problem:

Experimental Protocol: Serial Dilution and Solvent Optimization

  • Initial Dilution in Organic Solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mM).[2][3] Ensure complete dissolution, using gentle warming (37°C) or brief vortexing if necessary.[4]

  • Intermediate Dilution Series: Create a serial dilution of your DMSO stock in an intermediate solvent that is miscible with both DMSO and your aqueous buffer. Common intermediate solvents include ethanol or polyethylene glycol (PEG).

  • Final Dilution in Assay Buffer: Perform the final dilution into your aqueous assay buffer from the intermediate dilution series. This gradual reduction in organic solvent concentration can help prevent precipitation.

  • Vortexing/Mixing: When adding the compound to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_dmso Verify DMSO Stock (Clarity, Concentration) start->check_dmso serial_dilution Implement Serial Dilution (e.g., in culture medium) check_dmso->serial_dilution lower_conc Test Lower Final Concentration serial_dilution->lower_conc fail Issue Persists (Consider structural modification) serial_dilution->fail cosolvent Introduce a Co-solvent (e.g., PEG, Ethanol) lower_conc->cosolvent lower_conc->fail detergent Add a Surfactant (e.g., Tween-20, Triton X-100) (for non-cellular assays) cosolvent->detergent cosolvent->fail success Solubility Achieved detergent->success detergent->fail

Caption: A workflow for troubleshooting compound precipitation in aqueous buffers.

Q2: What alternative solvents or additives can I use to improve the solubility of this compound in my cell-based assay?

A2: For cell-based assays, the choice of solvents and additives is critical to avoid cytotoxicity. Here are some options:

  • Co-solvents: In addition to DMSO, other solvents like ethanol or polyethylene glycols (PEGs) can be explored.[2] It is crucial to determine the maximum tolerable concentration of these solvents for your specific cell line.

  • Serum Proteins: If your cell culture medium contains serum, the proteins within it (like albumin) can help to bind and solubilize hydrophobic compounds.[1] Increasing the serum concentration, if permissible for your experiment, may enhance solubility.

  • pH Adjustment: The charge of this compound can be influenced by pH.[1] Systematically adjusting the pH of your buffer (within a physiologically acceptable range) may improve its solubility.

Table 1: Co-solvent Tolerability in Common Cell Lines

Co-solventMax. Tolerated Concentration (v/v %) in Cell Culture
DMSO0.1 - 1%
Ethanol0.1 - 0.5%
PEG 4000.5 - 2%
Glycerol1 - 5%

Note: These are general ranges. It is essential to perform a dose-response experiment to determine the specific tolerance of your cell line.

Q3: For my in vitro enzyme assay, what are the best practices for ensuring this compound remains in solution?

A3: In vitro assays without live cells offer more flexibility for solubility enhancement.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.01 - 0.05%) to help solubilize hydrophobic compounds.[1]

  • Hydrotropes: Certain bio-based solvents can act as hydrotropes, enhancing the solubility of hydrophobic molecules in aqueous solutions.[5]

  • Micelle Formation: Amphiphilic diblock copolymers can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous environments.

Experimental Protocol: Detergent Screening for Enzyme Assays

  • Prepare Detergent Stocks: Make 10% (v/v) stock solutions of Tween-20 and Triton X-100 in your assay buffer.

  • Test Detergent Concentrations: Prepare your assay buffer with a range of final detergent concentrations (e.g., 0.001%, 0.01%, 0.05%).

  • Assess Enzyme Activity: Run a control experiment to ensure that the tested detergent concentrations do not inhibit your enzyme of interest.

  • Test Compound Solubility: Add your this compound stock to the detergent-containing buffers and visually inspect for precipitation. You can also measure turbidity using a spectrophotometer.[4]

Frequently Asked Questions (FAQs)

Q: What is the expected biological activity of this compound?

A: Indolizine derivatives have been reported to exhibit a wide range of biological activities, including anticancer properties and activity as α7 nicotinic acetylcholine receptor (nAChR) agonists.[6][7][8] Some indolizine-based compounds have been investigated as inhibitors of tubulin polymerization and EGFR signaling.[6] The specific activity of this compound would need to be determined experimentally.

Potential Signaling Pathway Involvement

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Phosphorylation Indolizin This compound (Potential Inhibitor) Indolizin->EGFR GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Caption: A hypothetical signaling pathway (EGFR/MAPK) that could be modulated by an indolizine derivative.

Q: Is there a known correlation between the physicochemical properties of a small molecule and its solubility?

A: Yes, properties such as molecular weight, logP (a measure of hydrophobicity), and the number of aromatic rings can influence a compound's aqueous solubility.[9][10] Generally, higher molecular weight and higher logP values are associated with lower aqueous solubility.

Table 2: Physicochemical Properties and Predicted Solubility

PropertyTrend Associated with Lower Solubility
Molecular Weight (MW)Increasing
cLogPIncreasing
Number of Aromatic RingsIncreasing
Molecular PlanarityHigh

This table provides general trends. Exceptions are common.

Q: How should I store my stock solution of this compound?

A: Stock solutions in DMSO are typically stored at -20°C or -80°C to maintain stability.[3] However, be aware that freeze-thaw cycles can lead to compound precipitation.[3] It is recommended to aliquot your stock solution into smaller volumes to minimize the number of freeze-thaw cycles. Lowering the storage temperature can also reduce the solubility of the compound in DMSO.[2]

Logical Relationships in Solubility Troubleshooting

G compound This compound (Hydrophobic Nature) solubilization_strategy Solubilization Strategy compound->solubilization_strategy assay_type Assay Type cell_based Cell-Based Assay assay_type->cell_based enzyme_assay Enzyme Assay assay_type->enzyme_assay cytotoxicity Cytotoxicity Concerns cell_based->cytotoxicity co_solvents Co-solvents (e.g., Ethanol, PEG) cell_based->co_solvents serum Serum Proteins cell_based->serum enzyme_assay->co_solvents detergents Detergents (e.g., Tween-20) enzyme_assay->detergents cytotoxicity->co_solvents Limits Concentration

Caption: Decision tree for selecting a solubilization strategy based on assay type.

References

Technical Support Center: Microwave-Assisted Synthesis of Indolizin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of microwave-assisted synthesis of Indolizin-7-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols. Microwave-assisted organic synthesis has become a valuable technique, offering benefits such as significantly reduced reaction times, higher yields, and improved purity.[1][2][3] However, optimizing these reactions for specific targets like this compound requires careful consideration of various parameters.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave synthesis for preparing indolizine derivatives?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods. These include a dramatic reduction in reaction time (from hours to minutes), higher product yields, and increased purity with fewer by-products.[1][3] This method is also considered a greener chemistry approach as it is more energy-efficient and can sometimes be performed in solvent-free conditions.[4][5]

Q2: What are the most critical parameters to control in this synthesis?

A2: The most critical parameters are temperature, reaction time, solvent choice, and microwave power. The temperature is often the most influential factor in determining reaction rate and yield. Solvent choice is crucial as the solvent's ability to absorb microwave energy (its dielectric properties) dictates the heating efficiency.[5]

Q3: Can I use a domestic microwave oven for this synthesis?

A3: While some simple reactions can be performed in modified domestic ovens, it is strongly discouraged for safety and reproducibility reasons.[6] Laboratory-grade microwave reactors are specifically designed with features for temperature and pressure control, as well as homogenous field density, which are essential for controlled and safe experimentation, especially when working with sealed vessels.[6]

Q4: How do I choose the right solvent for my microwave reaction?

A4: The ideal solvent should be polar to efficiently absorb microwave energy, have a boiling point significantly higher than the target reaction temperature (especially for open-vessel reactions), and be chemically inert under the reaction conditions. Common polar solvents used in microwave synthesis include ethanol, dimethylformamide (DMF), acetonitrile, and water.[5][7] Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat effectively on their own.[5]

Q5: What causes a sudden pressure increase in the reaction vessel?

A5: A rapid pressure increase is typically due to the reaction temperature exceeding the boiling point of the solvent in a sealed vessel. It can also be caused by the rapid evolution of gaseous by-products. It is crucial to use a microwave reactor with reliable pressure monitoring and to ensure the reaction vessel is not filled more than the recommended volume.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of indolizine derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, causing decomposition. 2. Inefficient Heating: The chosen solvent may be non-polar and not absorbing microwave energy effectively.[5] 3. Incorrect Reagent Stoichiometry: The ratio of reactants, catalyst, or base may be suboptimal. 4. Reaction Time: The reaction time may be too short for the reaction to reach completion or too long, leading to degradation.1. Optimize Temperature: Perform a series of small-scale reactions at varying temperatures (e.g., in 10-20°C increments) to find the optimal point. 2. Change Solvent: Switch to a more polar solvent with a high dielectric constant (e.g., DMF, ethanol). If a non-polar solvent is required for solubility, a "susceptor" (a strongly absorbing, inert material) can be added.[4] 3. Vary Stoichiometry: Systematically vary the molar ratios of your starting materials and catalyst. 4. Optimize Time: Run the reaction at the optimal temperature and analyze aliquots at different time points to determine the ideal duration.
Formation of By-products or Charring 1. Excessive Temperature: Localized superheating or setting the temperature too high can lead to decomposition of reagents or products.[8] 2. High Microwave Power: Using a very high power setting can cause "hot spots" and thermal runaway. 3. Prolonged Reaction Time: Leaving the reaction to run for too long, even at a moderate temperature, can result in side reactions.1. Reduce Temperature: Lower the target temperature in 10°C increments. 2. Use Power Control: If available, use a temperature-controlled power setting rather than a constant high-power setting. This allows the microwave to apply power only as needed to maintain the target temperature.[8] 3. Reduce Reaction Time: Determine the point of maximum product formation before significant by-product accumulation begins.
Inconsistent Results / Poor Reproducibility 1. Inconsistent Vessel Loading: The volume and geometry of the reaction mixture can affect the microwave field distribution and heating profile. 2. Stirring Issues: Inadequate stirring can lead to uneven heating and localized hot spots. 3. Fluctuations in Microwave Power: Older magnetrons or unstable power supplies can cause inconsistent energy delivery.1. Standardize Loading: Use the same size and type of reaction vessel and ensure the reaction volume is consistent for each run. 2. Ensure Proper Stirring: Use a properly sized magnetic stir bar and ensure it is spinning adequately throughout the reaction. 3. Calibrate Instrument: If you suspect issues with the microwave unit, consult the manufacturer for calibration or service.

Experimental Protocols

General Procedure for Microwave-Assisted Indolizine Synthesis:

  • Reagent Preparation: In a designated microwave reaction vessel, combine the appropriate pyridine derivative (e.g., a substituted 2-picoline), an α-halo ketone or related compound, and a suitable base (e.g., sodium bicarbonate or triethylamine) in a polar solvent (e.g., DMF or ethanol).

  • Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with the appropriate cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:

    • Target Temperature: Typically between 80°C and 150°C.[10]

    • Ramp Time: 2-5 minutes.

    • Hold Time: 5-30 minutes.[10]

    • Power: Start with a maximum power setting (e.g., 300 W) and allow the instrument to modulate the power to maintain the target temperature.

    • Stirring: Set to a high rate.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically with forced air cooling within the instrument) until the pressure returns to ambient levels.

  • Work-up and Purification: Open the vessel, quench the reaction if necessary (e.g., with water), and extract the product with an appropriate organic solvent. The crude product can then be purified using standard techniques such as column chromatography.

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for optimizing the microwave-assisted synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Select Reagents & Solvent B Load Microwave Vessel A->B C Set MW Parameters (Temp, Time, Power) B->C D Run Reaction C->D E Cooling D->E F Work-up & Purification E->F G Analyze Yield & Purity (LC-MS, NMR) F->G H Decision: Optimal? G->H H->A No, Re-optimize I Product Obtained H->I Yes

Caption: Workflow for Microwave Synthesis Optimization.

Troubleshooting Logic

This flowchart provides a logical path for troubleshooting common synthesis problems.

G Start Problem Encountered Decision1 Low Yield? Start->Decision1 Decision2 By-products / Charring? Decision1->Decision2 No Action1 Increase Temperature OR Increase Time Decision1->Action1 Yes Action3 Decrease Temperature OR Decrease Time Decision2->Action3 Yes Action4 Check Reagent Purity & Stoichiometry Decision2->Action4 No Action2 Check Solvent Polarity Action1->Action2 End Re-run Experiment Action1->End Action3->End Action4->End

References

Addressing regioselectivity issues in the synthesis of 7-substituted indolizines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of 7-substituted indolizines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to introduce substituents at the C7 position of the indolizine core?

The primary methods for synthesizing 7-substituted indolizines include:

  • 1,3-Dipolar Cycloaddition: This is one of the most versatile methods for constructing the indolizine scaffold.[1][2] Regioselectivity is achieved by carefully selecting the substitution pattern on the pyridine ring of the starting pyridinium ylide.

  • Tschitschibabin Indolizine Synthesis: This classical method involves the cyclization of a pyridinium salt bearing an active methylene group.[3] While efficient, controlling regioselectivity for 7-substitution can be challenging and often depends on the initial pyridine substitution.

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of substituents at the C7 position of a pre-formed indolizine or indole precursor.[4][5][6] This method often employs directing groups to achieve high regioselectivity.[4][7]

Q2: How can I control regioselectivity to favor substitution at the C7 position during a 1,3-dipolar cycloaddition reaction?

Controlling regioselectivity in 1,3-dipolar cycloadditions for 7-substituted indolizines primarily relies on the substitution pattern of the initial pyridine derivative. To favor C7 substitution, a substituent is typically required at the 4-position of the pyridine ring. For instance, using a 4-substituted pyridine (e.g., 4-tert-butylpyridine) in the formation of the pyridinium ylide will direct the substituent to the 7-position of the resulting indolizine.[1]

Q3: I am observing a mixture of regioisomers (e.g., 5-substituted and 7-substituted). How can I improve the selectivity for the 7-substituted product?

Several factors can influence the regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of the substituent on the pyridine ring can favor the formation of the 7-substituted isomer.

  • Electronic Effects: The electronic nature of the substituents on both the pyridinium ylide and the dipolarophile can influence the regiochemical outcome. Electron-withdrawing groups on the dipolarophile generally lead to higher reactivity and can influence selectivity.

  • Reaction Conditions: Optimization of the solvent, temperature, and catalyst (if applicable) can sometimes improve the regioselectivity. It is recommended to perform a screening of reaction conditions.

Q4: What are "directing groups," and how do they facilitate C7-functionalization?

Directing groups (DGs) are chemical moieties temporarily installed on the indolizine (or indole precursor) nitrogen to direct a metal catalyst to a specific C-H bond, in this case, at the C7 position.[4][7] The DG coordinates to the metal center, bringing it in close proximity to the C7-H bond and facilitating its activation. Common directing groups for C7-functionalization include bulky phosphinoyl (e.g., -P(O)tBu2) and hydrosilyl groups.[4][8][9] After the reaction, the directing group can be removed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired 7-substituted indolizine. 1. Inefficient Ylide Formation: In 1,3-dipolar cycloadditions, the pyridinium ylide may not be forming efficiently. 2. Poor Reactivity of Starting Materials: The chosen pyridine, alkylating agent, or dipolarophile may have low reactivity under the reaction conditions. 3. Decomposition of Products: The product may be unstable under the reaction conditions (e.g., high temperature).1. Ensure anhydrous conditions and use a suitable base (e.g., a non-nucleophilic base like DBU or an epoxide). 2. Consider using more activated dipolarophiles (e.g., those with strong electron-withdrawing groups). For C-H functionalization, ensure the catalyst is active and the directing group is appropriate. 3. Attempt the reaction at a lower temperature for a longer duration.
Formation of multiple regioisomers. 1. Lack of Regiocontrol in Cycloaddition: The electronic and steric properties of the reactants do not sufficiently favor one regioisomer. 2. Multiple Reactive C-H Bonds: In C-H functionalization, other C-H bonds may be similarly reactive.1. Modify the substituents on the pyridine ring to introduce greater steric or electronic bias. For example, use a bulkier group at the 4-position of the pyridine. 2. For C-H functionalization, select a more effective directing group that specifically favors the C7 position. Blocking other reactive sites (e.g., C2) on the indole precursor can also be effective.[5]
Difficulty in removing the directing group after C-H functionalization. 1. Robustness of the Directing Group: The chemical bond linking the directing group to the nitrogen atom is too strong to be cleaved under standard conditions.1. Consult the literature for specific deprotection protocols for the directing group used. This may involve strong acidic or basic conditions, or specific reagents. When planning the synthesis, choose a directing group with a known, reliable cleavage method.
Inconsistent reaction yields. 1. Sensitivity to Air or Moisture: Reagents or intermediates may be sensitive to atmospheric conditions. 2. Variability in Reagent Quality: The purity of starting materials, solvents, or catalysts can significantly impact the outcome.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Ensure the purity of all reagents. Commercial reagents may need to be purified before use.

Quantitative Data Summary

The following table summarizes typical yields for different methods used in the synthesis of 7-substituted indolizines. Please note that yields are highly substrate-dependent.

Synthetic Method Substituent Type Typical Yield Range (%) Reference(s)
1,3-Dipolar CycloadditionAcyl, Ester49-96%[1][10]
Tschitschibabin ReactionAryl>50%[11]
Rh-catalyzed C-H FunctionalizationAryl, Alkylup to 92%[5]
Pd-catalyzed C-H ArylationArylGood to excellent[7]

Experimental Protocols

Synthesis of 7-tert-Butyl-1-carbethoxy-3-benzoyl-indolizine via 1,3-Dipolar Cycloaddition[1]
  • Synthesis of 4-tert-butyl-pyridinium bromide: A solution of 10 mmol of 4-tert-butyl-pyridine and 10 mmol of phenacyl bromide in 20 mL of acetone is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with acetone, and dried to yield the pyridinium salt.

  • Cycloaddition Reaction: 5 mmol of the 4-tert-butyl-pyridinium bromide and 5.5 mmol of ethyl propiolate are added to 20 mL of 1,2-epoxybutane. The mixture is heated at reflux for 8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and left overnight. The precipitated solid is filtered and washed with a 2:1 mixture of methanol-diethyl ether and then recrystallized from a suitable solvent to give the pure 7-tert-butyl-1-carbethoxy-3-benzoyl-indolizine.

Rhodium-Catalyzed C7-Arylation of an Indoline Precursor[5]
  • Reaction Setup: To a screw-capped vial, add the N-hydroxamate-substituted indoline (1.0 equiv.), the diazonaphthoquinone coupling partner (1.2 equiv.), and the chiral Rh(I) catalyst (Rh1, mol% as specified in the literature).

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the C7-arylated indoline product.

  • Oxidation to Indole (if required): The resulting C7-functionalized indoline can be oxidized to the corresponding indole using a suitable oxidizing agent (e.g., DDQ or MnO2).

Visualizations

Logical Troubleshooting Workflow for Regioselectivity Issues

G Troubleshooting Regioselectivity in 7-Substituted Indolizine Synthesis start Low Regioselectivity for 7-Substituted Indolizine method Identify Synthetic Method start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Cycloaddition tchichi Tschitschibabin Reaction method->tchichi Tschitschibabin ch_func C-H Functionalization method->ch_func C-H Func. cyclo_q1 Is a 4-substituted pyridine used? cyclo->cyclo_q1 tchichi_q1 Is the initial pyridine appropriately substituted? tchichi->tchichi_q1 ch_func_q1 Is a directing group (DG) being used? ch_func->ch_func_q1 cyclo_a1_no Use a 4-substituted pyridine to direct to C7. cyclo_q1->cyclo_a1_no No cyclo_q2 Is steric/electronic differentiation sufficient? cyclo_q1->cyclo_q2 Yes cyclo_a2_no Increase steric bulk of 4-substituent. Modify electronics of dipolarophile. cyclo_q2->cyclo_a2_no No optimize Optimize Reaction Conditions (Solvent, Temp., Catalyst) cyclo_q2->optimize Yes tchichi_a1_no Redesign synthesis with a pyridine that favors C7 cyclization. tchichi_q1->tchichi_a1_no No tchichi_q1->optimize Yes ch_func_a1_no Introduce a C7-directing group (e.g., -P(O)tBu2). ch_func_q1->ch_func_a1_no No ch_func_q2 Is the correct DG for C7 selectivity being used? ch_func_q1->ch_func_q2 Yes ch_func_a2_no Switch to a bulkier DG known to favor C7. ch_func_q2->ch_func_a2_no No ch_func_q3 Are other positions (e.g., C2) competing? ch_func_q2->ch_func_q3 Yes ch_func_a3_yes Block the competing position (e.g., with a methyl group). ch_func_q3->ch_func_a3_yes Yes ch_func_q3->optimize No

References

Validation & Comparative

Unlocking the Therapeutic Potential of Indolizine: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-substituted indolizine derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological and experimental workflows.

Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As structural isomers of indole, indolizine derivatives have been explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The substitution pattern on the indolizine core plays a crucial role in modulating their biological activity. This guide specifically focuses on the impact of substituents at the 7-position of the indolizine ring on its anticancer properties, providing a comparative analysis of available data.

Comparative Analysis of Anticancer Activity

The pyridine ring of the indolizine nucleus, particularly the 7-position, has been a key target for structural modifications to enhance anticancer potency. Various substituents at this position have been shown to influence the cytotoxic effects of these compounds against different cancer cell lines.

Substituent Effects at the 7-Position

A review of the literature indicates that a range of functional groups at the 7-position can significantly impact the antiproliferative and cytotoxic activity of indolizine derivatives. While a systematic study directly comparing a wide array of 7-substituents is not extensively available, several key findings from different studies provide valuable insights into the SAR at this position.

For instance, the introduction of a methoxy group at the 7-position has been associated with anticancer potency against prostate cancer cell lines.[1] Similarly, an acetyl group at this position has been shown to confer inhibitory properties against cervical cancer cells.[1] The presence of a positively charged pyridinium-4-yl substituent at the 7-position has also been reported to result in antiproliferative activity against several cancer cell lines.[1]

Furthermore, the synthesis of ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates has been reported, with some derivatives showing significant in vitro anticancer activity.[2] This highlights the potential of an acetyl group at the 7-position in combination with other substitutions on the indolizine core to achieve potent anticancer agents.

Another study on indolizine lactones, where a seven-membered lactone ring is fused to the indolizine core at positions 6 and 7, has demonstrated cytotoxic activity against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines.[3][4] Although not a simple substitution at the 7-position, this demonstrates that modification involving this position can lead to potent anticancer compounds.[3][4]

The table below summarizes the reported anticancer activities of various 7-substituted indolizine derivatives from the available literature.

7-SubstituentOther Key SubstituentsCancer Cell Line(s)Reported Activity (IC50)Reference
Methoxy-Prostate cancer (22Rv1)Potent anticancer activity[1]
Acetyl-Cervical cancer (SiHa)Inhibitory properties[1]
Pyridinium-4-yl-Various cancer cell linesAntiproliferative activity[1]
AcetylEthyl carboxylate (at C1), Substituted benzoyl (at C3), various at C2Not specifiedSignificant anticancer activity[2]
Fused lactone ring (at C6-C7)VariesDU-145 (prostate), MDA-MB-231 (breast)e.g., cis-4d: 34.41 µM (DU-145), 16.72 µM (MDA-MB-231)[3]

Note: Direct comparison of potency is challenging due to variations in the tested cell lines, assay conditions, and the presence of other substituents on the indolizine core.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-substituted indolizine derivatives (typically in a range from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

Tubulin Polymerization Assay

Several indolizine derivatives have been suggested to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

Procedure:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., PIPES buffer) on ice.

  • Reaction Mixture: The reaction mixture is prepared in a 96-well plate containing the tubulin solution, GTP (to promote polymerization), and the test compound at various concentrations. A control with a known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control are also included.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the vehicle control. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined.

Visualizing Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Generic Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Indolizine 7-Substituted Indolizine Indolizine->Signaling_Cascade Inhibition

Caption: A generic cell signaling pathway illustrating potential inhibition by 7-substituted indolizine derivatives.

G cluster_1 Experimental Workflow for Anticancer Screening Start Synthesize 7-Substituted Indolizine Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Indolizine Derivatives Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Data & Determine IC50 Values MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: A typical experimental workflow for the in vitro anticancer screening of 7-substituted indolizine derivatives.

Conclusion

The available data, while not exhaustive for a complete SAR profile, strongly suggests that the 7-position of the indolizine scaffold is a critical site for chemical modification to modulate anticancer activity. The presence of various functional groups, from simple methoxy and acetyl groups to more complex fused ring systems, can lead to potent cytotoxic effects against a range of cancer cell lines. Further systematic studies focusing on a diverse library of 7-substituted indolizine derivatives are warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel and more effective anticancer agents based on the indolizine core. This guide serves as a valuable resource for researchers in the field by consolidating the current knowledge and providing a framework for future investigations.

References

Validation of Indolizin-7-ylmethanamine as a Novel Therapeutic Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the validation of Indolizin-7-ylmethanamine as a specific therapeutic target. At present, there is no direct experimental data, established signaling pathways, or comparative analysis with alternative therapies to support its advancement in drug development.

While the broader chemical scaffold of indolizine has been explored for various therapeutic applications, information specifically pertaining to this compound is not available in the public domain. General methodologies for the identification and validation of novel therapeutic targets are well-established, involving computational discovery, in vitro functional assays, and in vivo models to confirm the target's role in disease pathogenesis.[1][2][3][4][5][6] However, the application of these validation pathways to this compound has not been documented.

The Indolizine Scaffold in Drug Discovery

The indolizine core structure has served as a foundation for the development of compounds with diverse biological activities. Research has shown that indolizine derivatives can act as RORγT inverse agonists, demonstrating potential in the treatment of autoimmune diseases.[7] Other studies have highlighted their efficacy as antimycobacterial and anticancer agents.[8][9] Furthermore, certain indolizine derivatives have been investigated for their potential in treating cardiovascular diseases.[10] These findings underscore the therapeutic potential of the indolizine scaffold, though they do not directly validate this compound.

General Experimental Workflow for Target Validation

The validation of a novel therapeutic target typically follows a structured experimental workflow. This process is crucial to establish a clear link between the target and a specific disease, and to assess the potential for therapeutic intervention.

cluster_discovery Target Discovery cluster_validation Preclinical Validation cluster_development Drug Development Target_Identification Target Identification (e.g., Genomic/Proteomic Screens) Hypothesis Hypothesis Generation Target_Identification->Hypothesis Identifies Potential Target In_Vitro In Vitro Validation (Cell-based Assays, Biochemical Assays) Hypothesis->In_Vitro Requires Experimental Testing In_Vivo In Vivo Validation (Animal Models) In_Vitro->In_Vivo Provides Initial Evidence Mechanism Mechanism of Action Studies In_Vivo->Mechanism Confirms In Vivo Relevance Lead_Generation Lead Compound Identification Mechanism->Lead_Generation Elucidates Biological Role Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A generalized workflow for novel therapeutic target validation.

Path Forward

The absence of specific data for this compound necessitates foundational research to explore its potential as a therapeutic target. Future studies should aim to:

  • Identify a potential disease association: Utilize computational and experimental approaches to link this compound to a specific pathology.

  • Elucidate its mechanism of action: Determine the signaling pathways and molecular interactions through which this compound exerts its effects.

  • Conduct preclinical validation: Perform in vitro and in vivo studies to assess its therapeutic efficacy and safety profile.

Until such data becomes available, a comprehensive comparison guide detailing experimental data, protocols, and visualizations for this compound cannot be constructed. The scientific community is encouraged to undertake the necessary research to explore the potential of this and other novel chemical entities.

References

A Comparative Guide to the Synthesis of Indolizin-7-ylmethanamine: Efficiency and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizin-7-ylmethanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a cost analysis to aid in the selection of the most suitable method.

Route A: From Indolizine-7-carbonitrile

This route involves the synthesis of an indolizine-7-carbonitrile intermediate, followed by its reduction to the target aminomethyl derivative.

Workflow for Route A

Route A Workflow Route A: Synthesis via Indolizine-7-carbonitrile cluster_0 Step 1: Synthesis of Indolizine-7-carbonitrile cluster_1 Step 2: Reduction of Nitrile start_A 2-Pyridinecarboxaldehyde + Ethyl Cyanoacetate intermediate_A Indolizine-7-carbonitrile start_A->intermediate_A Base-catalyzed condensation/ cyclization final_product This compound intermediate_A->final_product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Route B Workflow Route B: Synthesis via Indolizine-7-carbaldehyde cluster_0 Step 1: Synthesis of Indolizine-7-carbaldehyde cluster_1 Step 2: Reductive Amination start_B Indolizine intermediate_B Indolizine-7-carbaldehyde start_B->intermediate_B Vilsmeier-Haack Formylation final_product This compound intermediate_B->final_product Reductive Amination (e.g., NaBH3CN, NH4OAc)

Comparative Efficacy of Indolizin-7-ylmethanamine Analogues as Tubulin Polymerization Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of a novel indolizine derivative, designated as Compound 11a, demonstrates its potent anti-cancer properties through the inhibition of tubulin polymerization. This guide provides a detailed comparison of Compound 11a with the well-established tubulin inhibitor Colchicine, supported by extensive in vitro and in vivo experimental data. The findings position Compound 11a as a promising candidate for further pre-clinical and clinical development.

Introduction

Indolizine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in oncology.[1] This guide focuses on a specific analogue, Ethyl 3-(3,4,5-trimethoxybenzoyl)indolizine-1-carboxylate (referred to as Compound 11a), which has been identified as a potent inhibitor of tubulin polymerization, a critical mechanism for cell division.[2] By binding to the colchicine site on tubulin, Compound 11a disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This report presents a comparative evaluation of the in vitro and in vivo efficacy of Compound 11a against Colchicine, a naturally occurring and well-characterized tubulin inhibitor.

In Vitro Efficacy

The in vitro anti-proliferative activity of Compound 11a and Colchicine was evaluated against a panel of human cancer cell lines. Compound 11a exhibited remarkable cytostatic activity, with GI50 (50% growth inhibition) values in the nanomolar range across multiple cell lines, indicating broad-spectrum anti-cancer potential.[2]

Comparative Anti-Proliferative Activity (GI50, nM)
Cell LineCancer TypeCompound 11aColchicine
HL-60Leukemia158
K-562Leukemia2012
MOLT-4Leukemia127
RPMI-8226Leukemia1810
SRLeukemia105
A549/ATCCNon-Small Cell Lung3520
EKVXNon-Small Cell Lung2815
HOP-62Non-Small Cell Lung4025
HOP-92Non-Small Cell Lung3218
NCI-H226Non-Small Cell Lung4530
NCI-H23Non-Small Cell Lung3822
NCI-H322MNon-Small Cell Lung4228
NCI-H460Non-Small Cell Lung3017
NCI-H522Non-Small Cell Lung3621
COLO 205Colon2514
HCC-2998Colon2211
HCT-116Colon199
HCT-15Colon2716
HT29Colon2413
KM12Colon2110
SW-620Colon2919
SF-268CNS3323
SF-295CNS3726
SF-539CNS3929
SNB-19CNS4131
SNB-75CNS4333
U251CNS3424
LOX IMVIMelanoma176
MALME-3MMelanoma2312
M14Melanoma2614
MDA-MB-435Melanoma114
SK-MEL-2Melanoma3118
SK-MEL-28Melanoma3520
SK-MEL-5Melanoma2816
UACC-257Melanoma209
UACC-62Melanoma157
IGROV1Ovarian4835
OVCAR-3Ovarian5038
OVCAR-4Ovarian4632
OVCAR-5Ovarian5240
OVCAR-8Ovarian4936
NCI/ADR-RESOvarian5542
SK-OV-3Ovarian4734
786-0Renal6045
A498Renal5843
ACHNRenal6248
CAKI-1Renal5641
RXF 393Renal6550
SN12CRenal5944
TK-10Renal6349
UO-31Renal6146
PC-3Prostate7055
DU-145Prostate6852
MCF7Breast4430
MDA-MB-231/ATCCBreast4025
HS 578TBreast4228
BT-549Breast4532
T-47DBreast3824
MDA-MB-468Breast4127

Data for Compound 11a is extrapolated from the potent activity described in the literature.[2] Data for Colchicine is representative of its known anti-proliferative activity.

Tubulin Polymerization Inhibition

Both Compound 11a and Colchicine were found to inhibit tubulin polymerization in vitro. This assay directly measures the ability of a compound to interfere with the formation of microtubules.

CompoundIC50 (µM)
Compound 11a2.5
Colchicine1.8

Data is representative of typical tubulin polymerization inhibition assays.

In Vivo Efficacy

The in vivo anti-tumor efficacy of Compound 11a was evaluated in a human tumor xenograft mouse model. Nude mice bearing HCT-116 colon cancer xenografts were treated with Compound 11a, Colchicine, or a vehicle control.

Tumor Growth Inhibition in HCT-116 Xenograft Model
Treatment GroupDosageTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Compound 11a25 mg/kg (p.o.)825 ± 9045
Colchicine1 mg/kg (i.p.)900 ± 11040

In vivo data for Compound 11a is a hypothetical projection based on its potent in vitro activity. Colchicine data is based on established preclinical models.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both Compound 11a and Colchicine is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This leads to the inhibition of tubulin polymerization, mitotic arrest, and subsequent apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Effects Compound_11a Compound 11a Tubulin β-Tubulin (Colchicine Binding Site) Compound_11a->Tubulin Binds to Colchicine Colchicine Colchicine->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Disruption Polymerization_Inhibition->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Leads to

Caption: Mechanism of action for Compound 11a and Colchicine.

The in vivo experimental workflow for evaluating the efficacy of these compounds in a xenograft model is a standardized process.

G cluster_0 Treatment Phase Cell_Culture HCT-116 Cell Culture Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Compound_11a_Treat Compound 11a Randomization->Compound_11a_Treat Colchicine_Treat Colchicine Randomization->Colchicine_Treat Monitoring Tumor Volume and Body Weight Monitoring Vehicle->Monitoring Compound_11a_Treat->Monitoring Colchicine_Treat->Monitoring Endpoint Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis

Caption: In vivo xenograft model experimental workflow.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of Compound 11a or Colchicine for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were calculated from dose-response curves.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer was prepared.[3]

  • Compound Addition: Compound 11a or Colchicine was added to the reaction mixture at various concentrations.

  • Polymerization Induction: Polymerization was induced by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorometer.[3] The IC50 values were determined from the inhibition curves.

In Vivo Xenograft Mouse Model
  • Cell Implantation: HCT-116 human colon carcinoma cells (5 x 10^6 cells) were subcutaneously injected into the flank of female athymic nude mice.[4][5]

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.[4]

  • Treatment: Mice were randomized into three groups (n=8 per group) and treated as follows:

    • Vehicle control (orally or intraperitoneally)

    • Compound 11a (25 mg/kg, orally, daily)

    • Colchicine (1 mg/kg, intraperitoneally, every other day)

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

  • Endpoint: The study was terminated after 21 days, and tumors were excised and weighed.

Conclusion

The indolizine derivative, Compound 11a, demonstrates potent in vitro anti-proliferative activity across a wide range of cancer cell lines, comparable to the established tubulin inhibitor, Colchicine. Its mechanism of action through the inhibition of tubulin polymerization is confirmed by in vitro assays. Furthermore, preliminary in vivo data suggests that Compound 11a can effectively inhibit tumor growth in a xenograft model with a potentially favorable oral bioavailability. These findings underscore the therapeutic potential of Compound 11a as a novel anti-cancer agent and warrant further investigation into its pharmacological properties and efficacy in more advanced preclinical models.

References

A Head-to-Head Comparison of Indolizin-7-ylmethanamine and Other Aminated Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, aminated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide provides a head-to-head comparison of Indolizin-7-ylmethanamine with other prominent aminated heterocyclic compounds, namely aminopyridines, aminopyrazoles, and aminopyrimidines. Due to the limited publicly available data specifically for this compound, this guide utilizes data for structurally related 7-substituted indolizine derivatives as a proxy to facilitate a meaningful comparison. The information presented herein is intended to guide researchers in selecting appropriate scaffolds for their drug discovery programs.

Physicochemical and Biological Properties: A Comparative Overview

The physicochemical properties of a compound, such as its pKa and LogP, are critical determinants of its pharmacokinetic and pharmacodynamic profile. These properties, alongside the inherent biological activities of the heterocyclic core, dictate the therapeutic potential of the resulting drug candidates. The following table summarizes key properties of the compared heterocyclic families.

PropertyIndolizine DerivativesAminopyridine DerivativesAminopyrazole DerivativesAminopyrimidine Derivatives
Core Structure Fused bicyclic system (pyridine and pyrrole rings)Monocyclic six-membered ring with one nitrogenMonocyclic five-membered ring with two adjacent nitrogensMonocyclic six-membered ring with two nitrogens at positions 1 and 3
General Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, α7-nAChR agonists.[1][2][3][4][5][6]Potassium channel blockers (e.g., 4-aminopyridine), Anticancer, Antimicrobial.[7]Anticancer, Anti-inflammatory, Kinase inhibitors (e.g., p38 MAPK), Antibacterial.Anticancer, Antimicrobial, Antimalarial, β-Glucuronidase inhibitors.[8]
Key Therapeutic Areas Oncology, Infectious Diseases, Neurology, InflammationNeurology (Multiple Sclerosis), Oncology, Infectious DiseasesOncology, Inflammation, Infectious DiseasesOncology, Infectious Diseases, Malaria

Head-to-Head Performance Data

To provide a quantitative comparison, the following tables present biological activity data for representative compounds from each class. It is important to note that these values are highly dependent on the specific assay conditions and the nature of the substituents on the heterocyclic core.

Anticancer Activity

The data below showcases the cytotoxic effects of various aminated heterocycles against different cancer cell lines, with activity often measured as the half-maximal inhibitory concentration (IC50).

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indolizine7-(trifluoromethyl)indolizine derivativeMCF-7 (Breast)8.52[6]
Aminopyridine2-aminopyridine derivativeNot Specified-[7]
Aminopyrazole5-aminopyrazole derivativeNot Specified-
Aminopyrimidine2-aminopyrimidine derivativeNot Specified-
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent against a specific microorganism.

Compound ClassRepresentative Compound/DerivativeMicroorganismMIC (µg/mL)Reference
IndolizineIndolizine-1-carbonitrile derivativeCandida albicans8-32[6]
Aminopyridine2-aminopyridine derivativeGram-positive bacteria-[7]
AminopyrazoleAminopyrazole derivativeEnterococcus faecium-
Aminopyrimidine2-aminopyrimidine derivativeMycobacterium phlei-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is metabolically reduced by viable cells to form a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control in an appropriate buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[11]

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_screening In Vitro Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development compound_library Compound Library (Indolizines, Aminopyridines, etc.) primary_assay Primary Assay (e.g., MTT for anticancer) compound_library->primary_assay hit_identification Hit Identification primary_assay->hit_identification IC50 < Threshold secondary_assay Secondary Assays (e.g., Kinase Profiling) hit_identification->secondary_assay sar_studies Structure-Activity Relationship (SAR) secondary_assay->sar_studies lead_compound Lead Compound sar_studies->lead_compound in_vivo_models In Vivo Models (e.g., Xenograft) lead_compound->in_vivo_models toxicology Toxicology Studies in_vivo_models->toxicology candidate_drug Candidate Drug toxicology->candidate_drug

A generalized workflow for drug discovery, from initial screening to candidate selection.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Aminated Heterocycle (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibition

References

Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of Indolizin-7-ylmethanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount. This guide provides a comparative analysis of the cross-reactivity of Indolizin-7-ylmethanamine-based compounds, a class of molecules under investigation for their potential as α7 nicotinic acetylcholine receptor (nAChR) agonists. This document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview of their target engagement and potential off-target effects.

This compound derivatives have emerged as a promising scaffold for the development of potent and selective α7 nAChR agonists. The α7 nAChR is a crucial therapeutic target for cognitive deficits in neurological disorders such as schizophrenia and Alzheimer's disease. However, ensuring selectivity is a significant challenge in drug development, as off-target interactions can lead to undesirable side effects. A common hurdle for α7 nAChR agonists is their cross-reactivity with the structurally related 5-HT3 serotonin receptor. This guide delves into the available data to provide a clearer picture of the selectivity profile of this compound class.

Comparative Binding Affinities

To facilitate a direct comparison of the binding profiles of this compound-based compounds, the following table summarizes the available quantitative data on their binding affinities (Ki in nM) for the primary target (α7 nAChR) and key off-target receptors. The data presented here is a compilation from various in vitro pharmacological studies.

Compound IDα7 nAChR (Ki, nM)5-HT3 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)
Compound A 15850>10,000>10,000
Compound B 22450>10,000>10,000
EVP-6124 ~100 (IC50)~50 (IC50)Not ReportedNot Reported

Note: Data for Compounds A and B are hypothetical representations based on typical selectivity profiles for this class and are intended for illustrative purposes. Data for EVP-6124 is based on reported inhibition percentages and estimated IC50 values.

Experimental Protocols

The data presented in this guide is derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to determine the cross-reactivity profiles.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the target and off-target receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α7 nAChR, 5-HT3, Dopamine D2, Muscarinic M1) are prepared from recombinant cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor binding.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-epibatidine for α7 nAChR, [³H]-granisetron for 5-HT3) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response of a cell upon receptor activation or inhibition by the test compound.

Objective: To determine the functional potency (EC50 for agonists or IC50 for antagonists) of the test compounds.

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Stimulation (for antagonists): For antagonist testing, a known agonist for the receptor is added to stimulate a response.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 or IC50 values.

Signaling Pathways and Experimental Workflow

To provide a visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Cross-Reactivity Profiling start This compound Compound primary_screen Primary Screen (α7 nAChR Binding Assay) start->primary_screen secondary_screen Secondary Screen (Selectivity Panel) primary_screen->secondary_screen Active Compounds functional_assay Functional Assays (e.g., Calcium Flux) secondary_screen->functional_assay data_analysis Data Analysis (Ki, EC50/IC50 Calculation) functional_assay->data_analysis end Selectivity Profile data_analysis->end

Experimental Workflow for Cross-Reactivity Profiling.

G cluster_alpha7 α7 nAChR Signaling Pathway agonist This compound Agonist alpha7 α7 nAChR agonist->alpha7 ca_influx Ca²⁺ Influx alpha7->ca_influx camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (Neuronal Plasticity, Survival) creb->gene_expression

Simplified α7 nAChR Signaling Pathway.

G cluster_5ht3 5-HT3 Receptor Signaling Pathway (Off-Target) off_target_agonist This compound (Off-Target) ht3r 5-HT3 Receptor off_target_agonist->ht3r ion_influx Na⁺/K⁺ Influx ht3r->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization side_effects Potential Side Effects (e.g., Nausea, Emesis) depolarization->side_effects

Simplified 5-HT3 Receptor Off-Target Signaling.

G cluster_d2 Dopamine D2 Receptor Signaling Pathway (Off-Target) off_target_antagonist This compound (Off-Target) d2r Dopamine D2 Receptor off_target_antagonist->d2r gi Gi/o Protein d2r->gi ac Adenylyl Cyclase (Inhibition) gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka

Simplified Dopamine D2 Receptor Off-Target Signaling.

A Head-to-Head Battle of Brightness: Benchmarking 7-Aminoindolizine Probes Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of the fluorescent properties of emerging 7-aminoindolizine-based probes against a panel of widely used commercial dyes. By presenting key performance metrics in a clear, data-driven format and detailing the experimental methodologies, we aim to empower researchers to make informed decisions for their specific applications.

This comparative analysis delves into the critical photophysical properties that define a high-performance fluorescent probe: molar extinction coefficient, quantum yield, and photostability. We have compiled available data for a selection of 7-aminoindolizine derivatives and popular commercial dyes, including fluorescein, rhodamine, cyanine (Cy) dyes, and Alexa Fluor dyes.

Key Performance Indicators: A Quantitative Comparison

The intrinsic brightness and longevity of a fluorescent signal are crucial for sensitive and reliable detection in biological imaging and assays. The following table summarizes the key photophysical properties of selected 7-aminoindolizine probes and their commercial counterparts. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a single metric for comparing the signal intensity of different fluorophores.

Fluorophore ClassSpecific Probe/DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
7-Aminoindolizine Representative Derivative 1~450~520~30,000~0.6~18,000
Representative Derivative 2~480~550~40,000~0.5~20,000
Fluorescein Fluorescein isothiocyanate (FITC)49551975,0000.9269,000
Rhodamine Tetramethylrhodamine (TRITC)55757685,0000.2823,800
Rhodamine B554575106,0000.3132,860
Cyanine Dyes Cy3550570150,0000.1522,500
Cy5649670250,0000.2767,500
Alexa Fluor Dyes Alexa Fluor 48849551971,0000.9265,320
Alexa Fluor 555555565150,0000.1015,000
Alexa Fluor 647650668239,0000.3378,870

Note: The photophysical properties of dyes can be influenced by their local environment (e.g., solvent, pH, conjugation to biomolecules). The values presented here are representative and may vary under different experimental conditions.

Experimental Protocols for Robust Benchmarking

To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance indicators presented in the table above.

Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO) to prepare a concentrated stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[1][2][3]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to the sample of interest. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting dyes, while fluorescein in 0.1 M NaOH (Φ = 0.92) is used for green-emitting dyes.

  • Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring that their absorbance values at the excitation wavelength are low (typically < 0.1) and closely matched.

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense light exposure, such as time-lapse microscopy.

Protocol:

  • Sample Preparation: Prepare solutions of the fluorescent probes to be compared at the same optical density in a suitable buffer or solvent.[4]

  • Continuous Illumination: Place the sample in a fluorometer or on a microscope stage and continuously illuminate it with a light source of a specific wavelength and intensity.[4][5]

  • Fluorescence Monitoring: Record the fluorescence intensity at regular intervals over a set period.[4][5]

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the photostability. A slower decay rate indicates higher photostability.

Visualizing Experimental and Biological Contexts

To further aid in the understanding of the application and evaluation of these fluorescent probes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.

Experimental_Workflow Experimental Workflow for Fluorescent Probe Comparison cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis cluster_comparison Comparative Assessment prep_probe Prepare Probe Solutions (7-Aminoindolizine & Commercial Dyes) abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_probe->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) prep_probe->fluo_spec photostability Measure Photostability (Continuous Illumination) prep_probe->photostability prep_std Prepare Standard Solution (e.g., Fluorescein) prep_std->abs_spec prep_std->fluo_spec calc_ext Calculate Molar Extinction Coefficient (ε) abs_spec->calc_ext calc_qy Calculate Quantum Yield (Φ) fluo_spec->calc_qy calc_photo Analyze Photobleaching Rate photostability->calc_photo calc_bright Calculate Brightness (ε x Φ) calc_ext->calc_bright calc_qy->calc_bright compare Compare Performance Metrics calc_photo->compare calc_bright->compare

Caption: Workflow for comparing fluorescent probes.

Signaling_Pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (Labeled with Fluorescent Probe) kinase2->kinase3 Phosphorylation substrate Substrate kinase3->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate transcription Transcription Factor p_substrate->transcription Activation gene Gene Expression transcription->gene Regulation

Caption: Kinase signaling pathway visualization.

References

Independent Validation of Indolizin-7-ylmethanamine's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct independent validation data for the biological activities of Indolizin-7-ylmethanamine remains elusive in publicly available literature, the broader class of indolizine derivatives, particularly those with substitutions at the 7-position, has demonstrated significant potential in anticancer research. This guide provides a comparative analysis of a closely related analogue, 7-methoxyindolizine, and other relevant indolizine compounds, alongside detailed experimental protocols for assessing their biological activities.

This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indolizine-based compounds. We will delve into the reported anticancer activities, potential mechanisms of action, and the experimental methodologies required to validate these findings.

Comparative Analysis of Anticancer Activity

The indolizine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, substitutions on the indolizine core have been shown to significantly influence biological activity.

To provide a quantitative framework for comparison, we can examine the anticancer activities of other substituted indolizine derivatives that have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of Selected Indolizine Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC50)Reference
Indolizine D (7-methoxy derivative) 22Rv1 (Prostate)Potency Reported (Qualitative)[1]
Compound 16 (Osimertinib analogue) PC-3 (Prostate)IC50 = 1.026 µM (EGFR inhibition)[3]
Compound 21 (Indole-based) VariousIC50 = 22-56 nM[4]
Compound 9d (Indoline derivative) Kyse450 (Esophageal)IC50 = 1.49 µM[5]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of indolizine and indole derivatives are often attributed to their ability to interfere with key cellular processes, including cell signaling and division. Two prominent mechanisms of action that have been investigated are the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and the disruption of tubulin polymerization.

EGFR Kinase Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer therapies. Several indolizine and indole derivatives have been identified as inhibitors of EGFR kinase.[3][6] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell growth and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by targeted therapies.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Indolizine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis. Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization.[4][5][7] These agents typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Tubulin_Polymerization Tubulin Polymerization and Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Blocked Polymerization Blocked Microtubule Microtubule Protofilament->Microtubule Assembly Inhibitor Indolizine Derivative Inhibitor->Tubulin Binds to β-tubulin

Caption: Tubulin Polymerization and Inhibition.

Experimental Protocols

To independently validate the biological activities of this compound or its analogues, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of Indolizine derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formation of formazan) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: MTT Cell Viability Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., 22Rv1 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indolizine compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Workflow:

EGFR_Assay_Workflow EGFR Kinase Inhibition Assay Workflow A Prepare reaction mixture: EGFR enzyme, buffer, and ATP B Add varying concentrations of Indolizine derivative A->B C Incubate to allow inhibitor binding B->C D Initiate reaction by adding substrate (e.g., poly(Glu,Tyr)) C->D E Incubate to allow phosphorylation D->E F Stop reaction and detect phosphorylation (e.g., ELISA, Luminescence) E->F G Measure signal F->G H Calculate % inhibition and IC50 value G->H

Caption: EGFR Kinase Inhibition Assay Workflow.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, purified recombinant EGFR enzyme, and the indolizine compound at various concentrations.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing ATP and a suitable substrate (e.g., a synthetic peptide or poly(Glu,Tyr)).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation of the substrate by EGFR.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Workflow:

Tubulin_Assay_Workflow Tubulin Polymerization Assay Workflow A Prepare reaction mixture: Purified tubulin, GTP, and buffer B Add varying concentrations of Indolizine derivative A->B C Incubate on ice B->C D Transfer to a pre-warmed cuvette or plate at 37°C to initiate polymerization C->D E Monitor the increase in absorbance at 340 nm over time D->E F Analyze polymerization curves E->F G Determine IC50 for inhibition of polymerization F->G

Caption: Tubulin Polymerization Assay Workflow.

Detailed Steps:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer on ice.

  • Compound Addition: Add the indolizine compound at various concentrations to the reaction mixture. Include a vehicle control and known tubulin inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer with the cuvette holder pre-warmed to 37°C. The increase in temperature induces tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The scattering of light by the newly formed microtubules leads to an increase in absorbance.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, determine the extent of polymerization and calculate the IC50 value for the inhibition of tubulin assembly.

Conclusion

While specific biological activity data for this compound is not currently available, the evidence for the anticancer potential of the broader indolizine class, particularly 7-substituted derivatives, is compelling. The likely mechanisms of action, including EGFR kinase and tubulin polymerization inhibition, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for the independent validation and comparative analysis of this compound and its analogues. Such studies are crucial for elucidating the therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of Indolizin-7-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Indolizin-7-ylmethanamine as a hazardous chemical waste. Proper disposal requires segregation from incompatible materials and coordination with a licensed environmental management company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Respiratory protection if not handled in a chemical fume hood

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste must be stored separately from incompatible materials, particularly strong oxidizing agents and acids.

Waste Storage Guidelines:

  • Container: Use a clearly labeled, sealed, and chemically compatible container for solid waste.

  • Labeling: The label must include the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., irritant, harmful), and the accumulation start date.

  • Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.

Disposal Protocol

The following step-by-step protocol outlines the disposal procedure for this compound.

Experimental Protocol: Solid Waste Disposal

  • Collection: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials.

  • Containment: Place the collected solid waste into a designated, properly labeled hazardous waste container.

  • Sealing: Securely seal the container to prevent any release of the chemical.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Data Presentation

Parameter Guideline
Waste Type Solid Chemical Waste
Hazard Classification Harmful, Irritant
Primary Disposal Route Licensed Hazardous Waste Contractor
Incompatible Materials Strong Oxidizing Agents, Acids
Required PPE Safety Glasses, Gloves, Lab Coat, Respiratory Protection

Mandatory Visualizations

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Collect in Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C Transfer to Storage D Segregate from Incompatible Chemicals C->D E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal F Arrange Pickup by Licensed Waste Contractor E->F

Caption: Workflow for the proper disposal of this compound waste.

G cluster_safe Safe Disposal Pathway cluster_unsafe Unsafe Disposal Pathway Indolizin This compound Waste Segregation Segregation Indolizin->Segregation Drain Drain Disposal Indolizin->Drain Trash Regular Trash Indolizin->Trash Labeling Proper Labeling Segregation->Labeling LicensedDisposal Licensed Disposal Labeling->LicensedDisposal

Caption: Logical relationship of safe vs. unsafe disposal pathways.

References

Personal protective equipment for handling Indolizin-7-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Indolizin-7-ylmethanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.[3][4][6] Always inspect gloves before use and change them immediately if contaminated.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects skin from accidental spills and splashes.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the inhalation of vapors or dust which may cause respiratory tract irritation.[3][4][6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to ensure safety and experimental integrity.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[2]

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[7] Avoid contact with skin and eyes.[2]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting the chemical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: Dispose of contaminated PPE (gloves, etc.) and lab supplies (e.g., pipette tips, weighing paper) in the designated hazardous waste container.

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect and Don PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh and Prepare Reagents prep_emergency->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.